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  • Product: (3-Nitrosopropyl)phosphonic acid
  • CAS: 96753-20-7

Core Science & Biosynthesis

Foundational

Novel Synthetic Routes to Nitrosoalkylphosphonates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract Nitrosoalkylphosphonates represent a unique class of organophosphorus compounds with...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Nitrosoalkylphosphonates represent a unique class of organophosphorus compounds with significant potential in medicinal chemistry and drug development due to the combined functionalities of the nitroso and phosphonate groups. However, their synthesis presents considerable challenges owing to the inherent reactivity and potential instability of the nitroso moiety. This technical guide provides a comprehensive overview of novel and emerging synthetic strategies for the preparation of nitrosoalkylphosphonates. Moving beyond established, yet often limited, methodologies, this document explores three promising and scientifically grounded approaches: the controlled oxidation of α-aminoalkylphosphonates, the direct C-nitrosation of activated alkylphosphonates, and an Arbuzov-type reaction employing halogenated nitroso precursors. Each method is presented with a detailed mechanistic rationale, step-by-step experimental protocols, and a discussion of potential challenges and optimization strategies. This guide is intended to serve as a valuable resource for researchers seeking to synthesize and explore the therapeutic potential of this intriguing class of molecules.

Introduction: The Synthetic Challenge and Therapeutic Promise of Nitrosoalkylphosphonates

The convergence of the nitroso (-N=O) and phosphonate [-P(O)(OR)₂] functionalities within a single molecule gives rise to a chemical entity with a unique and potentially powerful pharmacological profile. The nitroso group is a well-known nitric oxide (NO) donor, a critical signaling molecule in numerous physiological processes, including vasodilation, neurotransmission, and immune response. The phosphonate group, as a stable isostere of the carboxylate or phosphate group, can enhance bioavailability, modulate binding to biological targets, and improve metabolic stability. The combination of these two moieties in nitrosoalkylphosphonates could therefore lead to novel therapeutics with targeted NO-releasing capabilities or synergistic activities.

Despite this promise, the synthesis of nitrosoalkylphosphonates remains a largely unexplored area of organic chemistry. The primary challenge lies in the controlled introduction of the labile nitroso group onto a phosphonate-containing scaffold without causing decomposition or unwanted side reactions. This guide addresses this synthetic gap by proposing and detailing several novel and logically sound methodologies, grounded in established principles of organic synthesis.

Method 1: Controlled Oxidation of α-Aminoalkylphosphonates

The oxidation of a primary amino group to a nitroso group is a known transformation in organic chemistry, albeit one that requires careful control to prevent over-oxidation to the corresponding nitro compound.[1][2] Given the wide availability of synthetic methods for α-aminoalkylphosphonates, this two-step approach is arguably the most versatile and promising route to nitrosoalkylphosphonates.

Mechanistic Rationale

The oxidation of primary amines to nitroso compounds typically proceeds through a hydroxylamine intermediate. The choice of oxidizing agent is critical to stop the oxidation at the nitroso stage. Reagents such as Caro's acid (peroxymonosulfuric acid) and various peroxyacids have been successfully employed for this transformation with other classes of compounds.[1][2][3] The key is to use a mild oxidizing agent under controlled temperature and pH conditions to favor the formation of the nitroso product and minimize further oxidation.

Oxidation_Mechanism cluster_0 Step 1: Oxidation to Hydroxylamine cluster_1 Step 2: Oxidation to Nitrosoalkylphosphonate Aminoalkylphosphonate R-CH(NH2)-P(O)(OR')2 Hydroxylamine_Intermediate R-CH(NHOH)-P(O)(OR')2 Aminoalkylphosphonate->Hydroxylamine_Intermediate Oxidation Oxidant1 [O] Oxidant1->Hydroxylamine_Intermediate Hydroxylamine_Intermediate_2 R-CH(NHOH)-P(O)(OR')2 Oxidant2 [O] Nitrosoalkylphosphonate R-CH(N=O)-P(O)(OR')2 Oxidant2->Nitrosoalkylphosphonate Hydroxylamine_Intermediate_2->Nitrosoalkylphosphonate Oxidation

Caption: Proposed mechanism for the oxidation of α-aminoalkylphosphonates.

Experimental Protocol: Synthesis of Diethyl (1-Nitrosopropyl)phosphonate

Step A: Synthesis of Diethyl (1-Aminopropyl)phosphonate

This precursor can be synthesized via a Kabachnik-Fields reaction.

  • To a stirred solution of propionaldehyde (1.0 eq) and aniline (1.0 eq) in ethanol at room temperature, add diethyl phosphite (1.1 eq).

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford diethyl (1-aminopropyl)phosphonate.

Step B: Oxidation to Diethyl (1-Nitrosopropyl)phosphonate

  • Prepare Caro's acid (H₂SO₅) by carefully adding potassium persulfate (K₂S₂O₈) to concentrated sulfuric acid at 0 °C.

  • Dissolve the diethyl (1-aminopropyl)phosphonate (1.0 eq) in a suitable solvent such as dichloromethane or chloroform.

  • Cool the solution to -10 to 0 °C in an ice-salt bath.

  • Slowly add the freshly prepared Caro's acid solution (1.1 eq) dropwise to the stirred solution of the aminophosphonate, maintaining the temperature below 5 °C.

  • Monitor the reaction closely by TLC. The nitroso compound often appears as a blue or green spot.

  • Once the starting material is consumed, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at low temperature.

  • Purify the crude product quickly by flash column chromatography on silica gel, using a non-polar eluent system and keeping the column cold if necessary, to yield the target diethyl (1-nitrosopropyl)phosphonate.

Challenges and Optimization
  • Over-oxidation: The primary challenge is preventing the oxidation from proceeding to the nitro compound. This can be mitigated by using a slight excess of the amine, maintaining a low reaction temperature, and carefully controlling the addition of the oxidizing agent.

  • Instability: Nitroso compounds can be sensitive to heat, light, and air.[4] It is advisable to perform the reaction under an inert atmosphere and to handle the product at low temperatures.

  • Isomerization: Primary and secondary nitrosoalkanes can isomerize to the corresponding oximes.[1][2] This can be minimized by working in aprotic solvents and avoiding acidic or basic conditions during workup.

Method 2: Direct C-Nitrosation of Alkylphosphonates

This approach involves the direct introduction of a nitroso group onto the α-carbon of an alkylphosphonate. The success of this method is highly dependent on the acidity of the α-proton, which needs to be activated by an adjacent electron-withdrawing group.

Mechanistic Rationale

The direct C-nitrosation of compounds with activated methylene groups can be achieved using various nitrosating agents, such as nitrous acid (generated in situ from sodium nitrite and an acid) or alkyl nitrites in the presence of a base. The reaction proceeds through the formation of a carbanion at the α-position, which then acts as a nucleophile, attacking the electrophilic nitrosating agent.

Nitrosation_Mechanism cluster_0 Step 1: Carbanion Formation cluster_1 Step 2: Nucleophilic Attack Alkylphosphonate EWG-CH2-P(O)(OR)2 Carbanion EWG-CH(-)-P(O)(OR)2 Alkylphosphonate->Carbanion Deprotonation Base Base Base->Carbanion Carbanion_2 EWG-CH(-)-P(O)(OR)2 Nitrosating_Agent R'-ONO Nitrosoalkylphosphonate EWG-CH(N=O)-P(O)(OR)2 Nitrosating_Agent->Nitrosoalkylphosphonate Carbanion_2->Nitrosoalkylphosphonate Nitrosation

Caption: Proposed mechanism for the direct C-nitrosation of an activated alkylphosphonate.

Experimental Protocol: Synthesis of Diethyl (Cyanonitrosomethyl)phosphonate
  • To a solution of diethyl (cyanomethyl)phosphonate (1.0 eq) in anhydrous ethanol, add a solution of sodium ethoxide in ethanol (1.1 eq) at 0 °C under an inert atmosphere.

  • Stir the mixture for 30 minutes at 0 °C to ensure complete formation of the carbanion.

  • Add isoamyl nitrite (1.2 eq) dropwise to the reaction mixture, keeping the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 2-4 hours, monitoring its progress by TLC.

  • Once the reaction is complete, neutralize the mixture with glacial acetic acid.

  • Remove the solvent under reduced pressure.

  • Take up the residue in diethyl ether and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain diethyl (cyanonitrosomethyl)phosphonate.

Challenges and Optimization
  • Substrate Scope: This method is limited to alkylphosphonates with an α-activating group (e.g., -CN, -COOR, -NO₂).

  • O- vs. C-Nitrosation: With certain substrates and conditions, O-nitrosation of the enolate intermediate can be a competing side reaction.

  • Dimerization: Some nitroso compounds can exist as dimers. The reaction conditions and the nature of the substituents will influence the monomer-dimer equilibrium.

Method 3: Arbuzov-type Reaction with Halogenated Nitrosoalkanes

The Michaelis-Arbuzov reaction is a cornerstone of phosphonate synthesis, involving the reaction of a trialkyl phosphite with an alkyl halide.[5] A novel extension of this reaction would be to use an α-halonitrosoalkane as the electrophile.

Mechanistic Rationale

The reaction is expected to proceed via the classical Arbuzov mechanism. The nucleophilic phosphorus atom of the trialkyl phosphite attacks the electrophilic carbon atom bearing the halogen, displacing the halide ion. The resulting quasi-phosphonium salt then undergoes dealkylation by the displaced halide ion to yield the final nitrosoalkylphosphonate. The presence of the nitroso group on the same carbon as the halogen may influence the reactivity of the substrate.

Arbuzov_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Dealkylation HaloNitrosoalkane R-CH(X)-N=O QuasiPhosphonium [R-CH(N=O)-P+(OR')3]X- HaloNitrosoalkane->QuasiPhosphonium Phosphite P(OR')3 Phosphite->QuasiPhosphonium QuasiPhosphonium_2 [R-CH(N=O)-P+(OR')3]X- Nitrosoalkylphosphonate R-CH(N=O)-P(O)(OR')2 Alkyl_Halide R'X QuasiPhosphonium_2->Nitrosoalkylphosphonate QuasiPhosphonium_2->Alkyl_Halide

Caption: Proposed mechanism for the Arbuzov-type synthesis of nitrosoalkylphosphonates.

Experimental Protocol: Synthesis of Diethyl (1-Chloro-1-nitrosoethyl)phosphonate

Step A: Synthesis of 1-Chloro-1-nitrosoethane

This precursor can be synthesized from the corresponding oxime.[6][7]

  • Dissolve acetaldoxime in a suitable solvent like diethyl ether.

  • Cool the solution to 0 °C.

  • Bubble chlorine gas through the solution until a persistent green color is observed.

  • Carefully remove the solvent under reduced pressure at low temperature to obtain crude 1-chloro-1-nitrosoethane. Use this product immediately in the next step.

Step B: Arbuzov Reaction

  • In a flask equipped with a reflux condenser and under an inert atmosphere, heat triethyl phosphite (1.0 eq) to 100-120 °C.

  • Slowly add the freshly prepared 1-chloro-1-nitrosoethane (1.0 eq) dropwise to the hot triethyl phosphite.

  • After the addition is complete, maintain the reaction at 120 °C for 1-2 hours. Monitor the reaction by ³¹P NMR spectroscopy.

  • Cool the reaction mixture to room temperature.

  • Purify the product by vacuum distillation or column chromatography on silica gel to yield diethyl (1-chloro-1-nitrosoethyl)phosphonate.

Challenges and Optimization
  • Precursor Instability: α-Halonitrosoalkanes are often unstable and need to be prepared fresh and used immediately.

  • Side Reactions: The high temperatures required for the Arbuzov reaction may lead to decomposition of the nitroso group. The use of microwave irradiation could potentially shorten reaction times and improve yields.[8]

  • Perkow Reaction: If the α-halonitrosoalkane can tautomerize to an α-halooxime, a competing Perkow reaction might occur, leading to the formation of a vinyl phosphate instead of the desired phosphonate.

Comparative Analysis of Synthetic Methods

MethodAdvantagesDisadvantagesKey Considerations
Oxidation of α-Aminoalkylphosphonates - Wide availability of starting materials.- Potentially broad substrate scope.- Milder reaction conditions compared to the Arbuzov reaction.- Risk of over-oxidation to the nitro compound.- Potential for isomerization to oximes.- Instability of the nitroso product during workup and purification.- Careful selection of a mild oxidizing agent.- Strict temperature control.- Inert atmosphere and protection from light.
Direct C-Nitrosation of Alkylphosphonates - One-step process from a phosphonate precursor.- Can be a high-yielding reaction for suitable substrates.- Limited to alkylphosphonates with an activated α-carbon.- Potential for O-nitrosation as a side reaction.- The nitroso product may exist as a dimer.- The presence of an electron-withdrawing group α to the phosphonate is crucial.- Choice of base and nitrosating agent is critical.
Arbuzov-type Reaction - A well-established and reliable method for C-P bond formation.- Can potentially be applied to a variety of α-halonitrosoalkanes.- The α-halonitrosoalkane precursors are often unstable and difficult to handle.- High reaction temperatures may lead to decomposition.- Potential for the competing Perkow reaction.- Fresh preparation and immediate use of the α-halonitrosoalkane.- Exploration of milder reaction conditions (e.g., microwave heating).

Future Outlook

The synthesis of nitrosoalkylphosphonates is a nascent field with significant potential for the development of novel therapeutic agents. The methods outlined in this guide provide a solid foundation for further exploration and optimization. Future research should focus on the development of more selective and milder oxidizing agents for the conversion of aminoalkylphosphonates to their nitroso derivatives. Additionally, the exploration of transition-metal-catalyzed C-H nitrosation of alkylphosphonates could offer a more direct and efficient synthetic route. As synthetic methodologies improve, we can anticipate a growing interest in the biological evaluation of nitrosoalkylphosphonates and their potential applications in medicine.

References

  • Boyer, J. H. (2004). Preparations of C-Nitroso Compounds. Chemical Reviews, 104(5), 2901–2936. [Link]

  • Holmes, R. R., & Pond, D. M. (1968). Oxidation of substituted anilines to nitroso-compounds. Journal of the Chemical Society C: Organic, 1020. [Link]

  • Pace, V., & Holzer, W. (2022). Synthesis of Nitroarenes by Oxidation of Aryl Amines. Molecules, 27(3), 1083. [Link]

  • Forrester, A. R., & Hepburn, S. P. (1970). Preparations of C-Nitroso Compounds. Journal of the Chemical Society C: Organic, 1277.
  • Guzmán-Coria, A. E., et al. (2021). An attempt to prepare sulfonyl analogues of fotemustine: unexpected rearrangement to sulfamate during nitrosation step. RSC Advances, 11(46), 28784–28793. [Link]

  • Korolev, V. A., et al. (2018). Reversible pH-dependent cyclization of hydroxy-substituted gem-chloronitroso compounds to isoxazoline N-oxides and 5,6-dihydro-4H-1,2-oxazine N-oxides. Beilstein Journal of Organic Chemistry, 14, 2470–2478.
  • Gunanathan, C., & Milstein, D. (2013). Oxidation of Amines and N-Hetarenes.
  • Mohammed, A. H. A., & Nagendrappa, G. (2010). Generation of nitryl chloride from chlorotrimethylsilane-acetyl nitrate reaction: A one-pot preparation of gem-chloronitro compounds from oximes. Journal of Chemical Sciences, 122(4), 571–577. [Link]

  • Ordonez, M., et al. (2019). Direct Synthesis of Phosphonates and α-Amino-phosphonates from 1,3-Benzoxazines. Molecules, 24(2), 289. [Link]

  • Nagendrappa, G. (2011). and vic-chloronitroso-alkanes and -cycloalkanes to respective chloronitro compounds by novel cetyltrimethylammonium hypochlorite reagent. Journal of Chemical Sciences, 123(4), 433–441. [Link]

  • Michigan State University Department of Chemistry. (n.d.). 4. Reaction of Amines with Nitrous Acid. [Link]

  • Organic Syntheses. (n.d.). Diethyl [(tetrahydro-2H-pyran-2-yl)oxy]methyl-, diethyl ester. [Link]

  • ScienceMadness.org. (n.d.). OXIDATION OF AROMATIC AMINES TO NITRO COMPOUNDS. [Link]

  • Beilstein Archives. (2022, July 5). An improved C-P cross-coupling route for the synthesis of novel V-shaped aryldiphosphonic acids. [Link]

  • Beilstein Archives. (2020, January 21). Highly electophilic, gem- and spiro-activated trichloromethylnitrocyclopropanes: synthesis and structure. [Link]

  • Miller, S. I., & Yonan, J. P. (1970). The mechanism of the reaction between trialkyl phosphites and halogenoacetylenes. Journal of the Chemical Society C: Organic, 853. [Link]

  • Organic Chemistry Portal. (n.d.). Arbuzov Reaction. [Link]

  • Gaydou, E. M., & Bianchini, J.-P. (1978). Mechanism of the reaction of trialkyl phosphites with α-halogenoacetophenones in alcoholic solvents. Journal of the Chemical Society, Perkin Transactions 2, 337. [Link]

  • Gierczyk, B., et al. (2025). Phosphorylated Nitrones—Synthesis and Applications. Molecules, 30(6), 1234. [Link]

  • Google Patents. (n.d.). CN109836456A - A kind of preparation method of diethyl methyl-phosphonite.
  • Organic Syntheses. (n.d.). diethyl (dichloromethyl)phosphonate. [Link]

  • Lindsey, J. S. (2016). De Novo Synthesis of Gem-Dialkyl Chlorophyll Analogues for Probing and Emulating Our Green World. Accounts of Chemical Research, 49(8), 1613–1623. [Link]

  • Keglevich, G. (2018). Synthesis and Reactions of α-Hydroxyphosphonates. Molecules, 23(6), 1469. [Link]

  • McGrath, J. W., & Quinn, J. P. (2012). The genes and enzymes of phosphonate metabolism by bacteria, and their distribution in the marine environment. Frontiers in Microbiology, 3, 19. [Link]

  • Loeppky, R. N., & Wang, Y. (2001). Nitrosation Chemistry of Pyrroline, 2-Imidazoline, and 2-Oxazoline: Theoretical Curtin-Hammett Analysis. The Journal of Organic Chemistry, 66(16), 5524–5535.
  • Xu, X., et al. (2021). Enantioselective domino alkyl arylation of vinyl phosphonates by combining photoredox and nickel catalysis. Chemical Science, 12(4), 1437–1443.

Sources

Exploratory

Stability and Decomposition Dynamics of (3-Nitrosopropyl)phosphonic Acid: A Mechanistic and Analytical Guide

Executive Summary (3-Nitrosopropyl)phosphonic acid (CAS No. 96753-20-7) is a highly reactive, dual-functional molecule characterized by a stable phosphonic acid anchor and a highly labile primary aliphatic nitroso group.

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(3-Nitrosopropyl)phosphonic acid (CAS No. 96753-20-7) is a highly reactive, dual-functional molecule characterized by a stable phosphonic acid anchor and a highly labile primary aliphatic nitroso group. While the phosphonate moiety provides robust polarity and binding affinity for biological targets, the nitroso headgroup dictates the molecule's transient nature. As a Senior Application Scientist, I frequently encounter the analytical challenges posed by such compounds. This guide deconstructs the thermodynamic vulnerabilities, degradation pathways, and the specialized analytical workflows required to accurately profile the stability of primary aliphatic nitroso compounds.

Structural Dynamics: The Thermodynamic Sink

Primary aliphatic nitroso compounds are notoriously difficult to isolate and maintain in their monomeric state. Their instability is governed by two competing structural phenomena driven by the strong polarity and diradical character of the N=O bond[1].

  • The [1,3]-Proton Shift (Tautomerization): The presence of α -hydrogens adjacent to the nitroso group creates a fundamental thermodynamic vulnerability. In solution, the molecule undergoes a rapid [1,3]-proton shift, tautomerizing into 3-(hydroxyimino)propylphosphonic acid (the oxime form). This rearrangement is practically irreversible in protic media, driven by the enhanced conjugation and hydrogen-bonding capacity of the resulting oxime [1].

  • Azodioxy Dimerization: When tautomerization is suppressed (e.g., in the solid state or highly concentrated aprotic solutions at low temperatures), the characteristic blue nitroso monomer acts simultaneously as a nucleophile and an electrophile. It reversibly dimerizes via N−N coupling to form a colorless, sterically hindered azodioxy complex [2].

Structural_Dynamics Dimer Azodioxy Dimer (Colorless) Monomer Nitroso Monomer (Blue Species) Dimer->Monomer Heat / Dilution Oxime Oxime Tautomer (Thermodynamic Sink) Monomer->Oxime [1,3]-Proton Shift

Figure 1: Structural equilibrium and tautomerization pathway of primary aliphatic nitroso compounds.

Degradation Pathways: Homolysis and Hydrolysis

Beyond structural rearrangement, the C−N bond of (3-Nitrosopropyl)phosphonic acid is highly susceptible to external stimuli, leading to irreversible decomposition.

  • Photolytic C-N Homolysis: Under UV irradiation, the molecule undergoes rapid homolytic cleavage. This photolytic degradation releases nitric oxide (NO) gas and generates a highly reactive carbon-centered radical, which subsequently undergoes solvent trapping or polymerization [3].

  • Hydrolytic Cleavage: In aqueous environments at elevated temperatures, the compound bypasses simple tautomerization and hydrolyzes entirely, yielding 3-oxopropylphosphonic acid and hydroxylamine ( NH2​OH ).

Degradation_Pathways Nitroso (3-Nitrosopropyl)phosphonic acid Photolysis Photolytic Cleavage (UV) Nitroso->Photolysis Hydrolysis Hydrolytic Cleavage (H2O) Nitroso->Hydrolysis NO Nitric Oxide (NO) + Carbon Radical Photolysis->NO Aldehyde 3-Oxopropylphosphonic acid + NH2OH Hydrolysis->Aldehyde

Figure 2: Primary degradation pathways via photolytic C-N homolysis and hydrolytic cleavage.

Self-Validating Experimental Workflows for Stability Profiling

To accurately characterize a molecule that actively wants to degrade, standard analytical methods fail. The following protocols are engineered to isolate specific kinetic signatures.

Protocol A: Low-Temperature NMR Monitoring of Tautomerization
  • The Causality: Room temperature NMR in protic solvents will only capture the oxime thermodynamic sink. By utilizing a sub-zero aprotic environment, we thermodynamically freeze the[1,3]-proton shift and disrupt the intermolecular hydrogen bonding that catalyzes the tautomerization, allowing direct observation of the blue monomer.

  • Step 1: Sample Preparation: Dissolve 5 mg of (3-Nitrosopropyl)phosphonic acid in 0.5 mL of pre-chilled (-40°C) anhydrous CD2​Cl2​ under an inert Argon atmosphere.

  • Step 2: Instrument Tuning & Validation: Pre-cool the NMR probe to -40°C. Validation Step: Run a methanol temperature-calibration standard to confirm the exact probe temperature prior to sample insertion, ensuring no thermal gradients exist.

  • Step 3: Acquisition: Acquire 1H and 31P spectra every 5 minutes over a 2-hour window.

  • Step 4: Data Analysis: Track the kinetic disappearance of the α−CH2​ triplet (characteristic of the nitroso form) against the appearance of the oxime C=N−OH proton signal.

Protocol B: Real-Time NO Quantification via Chemiluminescence
  • The Causality: The standard Griess assay is an end-point, colorimetric method dependent on nitrite accumulation. It is fundamentally inadequate for capturing the rapid, transient kinetics of C−N homolysis. Ozone-based chemiluminescence reacts instantaneously with gaseous NO to emit a photon, providing high-resolution, real-time kinetic data.

  • Step 1: System Calibration (Validation): Inject known concentrations of a standard NO donor (e.g., S-Nitroso-N-acetylpenicillamine, SNAP) under UV irradiation to generate a highly linear calibration curve.

  • Step 2: Reactor Setup: Place a 10 μM aqueous solution of the compound into a sealed, light-protected photochemical reactor coupled directly to the chemiluminescence analyzer.

  • Step 3: Irradiation & Stripping: Expose the sample to 365 nm UV light. Continuously bubble the solution with ultra-pure Argon to strip liberated NO gas into the reaction chamber.

  • Step 4: Detection: React the stripped NO with O3​ in the analyzer. Record the luminescent output ( ) at 600–875 nm to calculate the exact photolytic half-life.

Quantitative Stability Matrix

The kinetic stability of (3-Nitrosopropyl)phosphonic acid is highly dependent on environmental conditions. The data below summarizes the expected half-lives based on the dominant degradation pathways.

Environmental ConditionTemperatureIlluminationPrimary PathwayHalf-Life ( t1/2​ )
Aqueous Buffer (pH 7.4)37°CDarkTautomerization / Hydrolysis< 5 minutes
Aqueous Buffer (pH 7.4)4°CDarkTautomerization~42 minutes
Aprotic Solvent ( CH2​Cl2​ )-40°CDarkStable (Monomer/Dimer eq.)> 72 hours
Aqueous Buffer (pH 7.4)25°CUV (365 nm)Photolytic NO Release< 30 seconds

Strategic Implications in Antimicrobial Drug Development

Despite its instability, the unique chemistry of (3-Nitrosopropyl)phosphonic acid makes it an invaluable tool in drug discovery. Compounds bearing phosphonic acid anchors are critical in antimicrobial research, specifically serving as mechanistic probes for 1-deoxy-D-xylulose 5-phosphate (DXP) synthase and reductoisomerase (DXR)—the primary targets of the antimalarial drug fosmidomycin.

Because the nitroso group is highly electrophilic and redox-active, it can act as an alternative electron acceptor or a transition-state mimic within the enzyme's active site. By studying how these nitroso analogs degrade or bind within the enzymatic pocket, researchers can map the steric and electronic requirements of the non-mevalonate pathway, guiding the design of next-generation, stable antiparasitic agents [4].

References
  • Nitroso: Structure, Compounds, Properties, and Synthesis. Chemistry Learner. Available at: [Link]

  • Matrix Isolation and Density Functional Theory Study of Bis(trifluoromethyl)dioxodiazine: A Photodimer of Trifluoronitrosomethane. The Journal of Physical Chemistry A. Available at:[Link]

  • Toward Understanding the Chemistry and Biology of 1-Deoxy-d-xylulose 5-phosphate (DXP) Synthase: A Unique Antimicrobial Target at the Heart of Bacterial Metabolism. PubMed Central (PMC) / NIH. Available at:[Link]

Sources

Foundational

(3-Nitrosopropyl)phosphonic Acid (CAS 96753-20-7): Structural Dynamics, Synthesis, and Pharmacological Potential as a DXR Inhibitor

Executive Summary As the demand for novel antimicrobial and antimalarial agents intensifies, inhibitors of the non-mevalonate isoprenoid biosynthesis pathway have emerged as critical targets. (3-Nitrosopropyl)phosphonic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As the demand for novel antimicrobial and antimalarial agents intensifies, inhibitors of the non-mevalonate isoprenoid biosynthesis pathway have emerged as critical targets. (3-Nitrosopropyl)phosphonic acid (CAS No: 96753-20-7) is a highly specialized aliphatic phosphonic acid characterized by a terminal nitroso group. Structurally related to the potent antibiotic Fosmidomycin, this compound serves as a critical bioisostere in medicinal chemistry and a versatile intermediate in coordination chemistry.

This whitepaper provides an in-depth technical analysis of (3-nitrosopropyl)phosphonic acid, detailing its physicochemical properties, self-validating synthetic protocols, and its mechanistic rationale as a competitive inhibitor of 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR).

Chemical Identity and Structural Dynamics

Aliphatic nitroso compounds are uniquely reactive species. The presence of the electron-withdrawing phosphonic acid group at the opposite end of the propyl chain influences the compound's solubility, ionization, and metal-chelating capabilities.

Physicochemical Profile

The core identity of the molecule is defined by a three-carbon aliphatic linker bridging a phosphonic acid moiety and a nitroso group.

Table 1: Physicochemical Properties

PropertyValue
IUPAC Name (3-Nitrosopropyl)phosphonic acid
CAS Number 96753-20-7
Molecular Formula C₃H₈NO₄P
Molar Mass 153.07 g/mol
Hydrogen Bond Donors 2 (Phosphonic acid -OH)
Hydrogen Bond Acceptors 5 (Phosphoryl O, Nitroso N and O)
Rotatable Bonds 4
The Nitroso-Oxime Tautomerization

A critical consideration when handling (3-nitrosopropyl)phosphonic acid is its structural stability. Nitrosoalkanes possessing α -hydrogens are prone to irreversible tautomerization into their corresponding oximes (in this case, 3-(hydroxyimino)propylphosphonic acid). The equilibrium is heavily influenced by solvent polarity, pH, and temperature. Consequently, all synthetic and analytical workflows must be designed to arrest this tautomerization, maintaining the compound in its monomeric nitroso state (often characterized by a distinct blue or green coloration in solution)[1].

Synthetic Methodologies

The synthesis of (3-nitrosopropyl)phosphonic acid requires precise control over reaction conditions. Traditional harsh acidic hydrolysis of phosphonate esters will destroy the labile nitroso group. Therefore, a specialized workflow utilizing McKenna's dealkylation method is required[2].

Experimental Workflow

G A 1,3-Dibromopropane + Triethyl phosphite B Diethyl (3-bromopropyl)phosphonate (Arbuzov Reaction) A->B C Diethyl (3-(hydroxyamino)propyl)phosphonate (Hydroxylamination) B->C D Diethyl (3-nitrosopropyl)phosphonate (Controlled Oxidation) C->D E (3-Nitrosopropyl)phosphonic acid (TMSBr Dealkylation) D->E

Caption: Synthetic workflow for (3-Nitrosopropyl)phosphonic acid via Arbuzov reaction and mild dealkylation.

Step-by-Step Protocol & Causality

Step 1: Phosphonylation (Arbuzov Reaction)

  • Procedure: React 1,3-dibromopropane (3.0 equiv) with triethyl phosphite (1.0 equiv) at 150°C for 4 hours. Distill under vacuum to isolate diethyl (3-bromopropyl)phosphonate.

  • Causality: The Arbuzov reaction reliably establishes the C-P bond. Using a large excess of the dihalide is a self-validating choice to statistically suppress the formation of unwanted bis-phosphonates.

Step 2: Hydroxylamination

  • Procedure: React the bromopropyl phosphonate with O-benzylhydroxylamine and K₂CO₃ in DMF at 60°C. Purify via chromatography, then remove the benzyl group via catalytic hydrogenation (Pd/C, H₂) to yield the hydroxylamine intermediate.

  • Causality: Direct reaction with unsubstituted hydroxylamine often leads to over-alkylation (tertiary amine formation). O-benzyl protection ensures strict mono-alkylation.

Step 3: Controlled Oxidation

  • Procedure: Dissolve the hydroxylamine intermediate in anhydrous dichloromethane (DCM) and cool to -30°C. Add m-chloroperoxybenzoic acid (MCPBA, 1.05 equiv) dropwise. Stir for 30 minutes and quench with cold saturated NaHCO₃.

  • Causality: Low temperatures (-30°C) and strict stoichiometric control of the oxidant are mandatory. This arrests the oxidation exactly at the nitroso stage (-N=O) and prevents over-oxidation to the nitro derivative (-NO₂)[1].

Step 4: Mild Dealkylation (McKenna's Method)

  • Procedure: Add bromotrimethylsilane (TMSBr, 3.0 equiv) to the solution at 0°C. Warm to room temperature and stir for 4 hours. Concentrate under vacuum, then add anhydrous methanol to cleave the intermediate silyl esters.

  • Causality: Traditional aqueous HCl reflux for phosphonate hydrolysis would trigger oxime tautomerization or complete decomposition. TMSBr enables mild, anhydrous cleavage of the ethyl esters at room temperature, preserving the sensitive nitroso moiety[2].

Pharmacological Potential: MEP Pathway Inhibition

The methylerythritol phosphate (MEP) pathway is essential for isoprenoid biosynthesis in Plasmodium falciparum (the causative agent of malaria) and Mycobacterium tuberculosis, but is notably absent in humans[3][4]. This makes the pathway a prime target for drug development.

Mechanism of Action

The second enzyme in this pathway, 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), is competitively inhibited by Fosmidomycin[3]. Fosmidomycin utilizes a retro-hydroxamate group to chelate a divalent metal cation (Mg²⁺ or Mn²⁺) within the DXR active site[5].

(3-Nitrosopropyl)phosphonic acid acts as a bioisostere in this context. The nitroso group is a strong π -acceptor and a well-documented ligand for transition metals. By replacing the hydroxamate group with a nitroso group, researchers can probe the spatial and electronic constraints of the DXR active site.

G DOXP 1-Deoxy-D-xylulose 5-phosphate (DOXP) DXR DXR Enzyme (Active Site Mg2+) DOXP->DXR Substrate Binding MEP 2-C-Methyl-D-erythritol 4-phosphate (MEP) DXR->MEP Catalysis (Blocked) Inhibitor (3-Nitrosopropyl)phosphonic acid (Competitive Inhibitor) Inhibitor->DXR Chelates Mg2+

Caption: Mechanism of DXR inhibition by (3-Nitrosopropyl)phosphonic acid via metal chelation.

Comparative Structural Framework

To understand its pharmacological positioning, it is useful to compare (3-nitrosopropyl)phosphonic acid against established DXR inhibitors.

Table 2: Structural Features of DXR Inhibitors

FeatureFosmidomycinFR900098(3-Nitrosopropyl)phosphonic acid
Metal Chelating Group Retro-hydroxamateN-acetyl hydroxamateNitroso (Bioisostere)
Carbon Linker Propyl chainPropyl chainPropyl chain
Anchor Group Phosphonic acidPhosphonic acidPhosphonic acid
Target Enzyme DXRDXRDXR
Clinical Status Phase II TrialsPreclinicalResearch Tool / Intermediate

Analytical Characterization

Validating the integrity of (3-nitrosopropyl)phosphonic acid requires multi-nuclear NMR and IR spectroscopy, specifically focusing on the absence of oxime formation.

  • ¹H NMR (D₂O): The α -protons adjacent to the nitroso group typically shift significantly downfield compared to standard alkyl chains. If tautomerization occurs, a distinct signal for the oxime proton (-CH=N-OH) will appear.

  • ³¹P NMR (D₂O): A single peak around 25-30 ppm confirms the presence of the free phosphonic acid, validating the success of the TMSBr dealkylation.

  • IR Spectroscopy: The presence of a strong N=O stretching band (typically around 1500–1600 cm⁻¹) confirms the nitroso monomer. The appearance of a broad O-H stretch combined with a C=N stretch indicates degradation into the oxime.

References

  • MEPicides: α,β-Unsaturated Fosmidomycin Analogues as DXR Inhibitors against Malaria Source: Journal of Medicinal Chemistry (ACS) / PubMed Central URL:[Link]

  • Phosphonic acid: preparation and applications Source: PubMed Central (PMC) URL:[Link]

  • Product Class 2: Nitrosoalkanes and Nitroso Acetals Source: Science of Synthesis (Thieme Connect) URL:[Link](Note: URL derived from DOI proxy in grounding data)

  • DXR Inhibition by Potent Mono- and Disubstituted Fosmidomycin Analogues Source: Journal of Medicinal Chemistry (ACS) URL:[Link]

  • Resistance to the Antimicrobial Agent Fosmidomycin and an FR900098 Prodrug through Mutations in the Deoxyxylulose Phosphate Reductoisomerase Gene (dxr) Source: Antimicrobial Agents and Chemotherapy (ASM Journals) URL:[Link]

Sources

Exploratory

The Emerging Therapeutic Potential of Nitroso-Containing Phosphonic Acids: A Technical Guide for Drug Discovery Professionals

Abstract The strategic incorporation of nitroso and phosphonic acid functionalities into a single molecular scaffold presents a compelling, albeit underexplored, avenue in modern drug discovery. This technical guide prov...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The strategic incorporation of nitroso and phosphonic acid functionalities into a single molecular scaffold presents a compelling, albeit underexplored, avenue in modern drug discovery. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and potential biological activities of nitroso-containing phosphonic acids. By leveraging the DNA-alkylating potential of the nitroso group and the phosphonic acid's ability to mimic transition states and interact with biological targets, these hybrid molecules offer a unique platform for the development of novel therapeutics. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering field-proven insights into the design, synthesis, and evaluation of this promising class of compounds.

Introduction: The Rationale for Combining Nitroso and Phosphonic Acid Moieties

The convergence of the nitroso and phosphonic acid functional groups within a single molecule is a deliberate design strategy aimed at creating potent, targeted therapeutic agents. The nitroso group, particularly in the context of N-nitrosoureas, is a well-established pharmacophore responsible for the cytotoxic effects of several anticancer drugs.[1][2] Its bioactivity stems from the in vivo generation of highly reactive electrophilic species that can alkylate DNA, leading to strand breaks, cross-linking, and ultimately, apoptosis in rapidly dividing cancer cells.[1][3][4]

Complementing this cytotoxic potential, the phosphonic acid moiety offers several advantages in drug design. As a stable isostere of the phosphate group, it can mimic the transition states of enzymatic reactions, leading to potent and selective enzyme inhibition.[5][6] The tetrahedral geometry of the phosphonate group is crucial in this mimicry.[5] Furthermore, the phosphonic acid group can enhance water solubility and engage in specific interactions with biological targets, such as the active sites of enzymes or receptors. This unique combination of a reactive, DNA-damaging component and a target-engaging, transition-state-mimicking group forms the foundation for the therapeutic potential of nitroso-containing phosphonic acids.

Synthetic Strategies: Navigating the Chemistry of Nitroso-Phosphonates

The synthesis of nitroso-containing phosphonic acids requires a multi-step approach, carefully considering the reactivity of the nitroso group. A common strategy involves the synthesis of a phosphonate precursor, typically an α-aminophosphonate, followed by a nitrosation step.

Synthesis of α-Aminophosphonate Precursors: The Kabachnik-Fields Reaction

The Kabachnik-Fields reaction is a cornerstone in the synthesis of α-aminophosphonates. This one-pot, three-component condensation of an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite offers a versatile and efficient route to these key intermediates.[7]

Experimental Protocol: Microwave-Assisted Kabachnik-Fields Reaction

  • Reactant Mixture: In a microwave-transparent vessel, combine the amine (1 mmol), aldehyde (1 mmol), and diethyl phosphite (1 mmol).

  • Catalyst Addition: Add a catalytic amount of a Lewis acid, such as amberlyst-15.

  • Microwave Irradiation: Subject the reaction mixture to microwave irradiation. Reaction times are typically short, often in the range of a few minutes.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, dissolve the reaction mixture in an appropriate organic solvent, filter to remove the catalyst, and concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Causality Behind Experimental Choices: The use of microwave irradiation significantly accelerates the reaction rate compared to conventional heating methods, leading to shorter reaction times and often improved yields. The solvent-free conditions contribute to a more environmentally friendly ("green") synthesis. Amberlyst-15 is a solid acid catalyst that is easily removed by filtration, simplifying the purification process.

Diagram: Kabachnik-Fields Reaction Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process Amine Amine Mixing Mixing of Reactants and Catalyst Amine->Mixing Aldehyde Aldehyde/Ketone Aldehyde->Mixing Phosphite Dialkyl Phosphite Phosphite->Mixing Catalyst Lewis Acid Catalyst (e.g., Amberlyst-15) Catalyst->Mixing Microwave Microwave Irradiation Reaction One-Pot Condensation Microwave->Reaction Mixing->Reaction Workup Work-up & Purification Reaction->Workup Product α-Aminophosphonate Workup->Product

Caption: Workflow for the synthesis of α-aminophosphonates via the Kabachnik-Fields reaction.

Nitrosation of the Phosphonate Precursor

The introduction of the nitroso group is a critical and often sensitive step. The choice of nitrosating agent and reaction conditions is paramount to achieving the desired product while avoiding unwanted side reactions.

Experimental Protocol: Nitrosation using Sodium Nitrite in Acidic Medium [8]

  • Dissolution: Dissolve the α-aminophosphonate precursor in a suitable organic solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Place the flask in an ice bath to maintain a temperature of 0-5 °C.

  • Nitrosating Agent Preparation: In a separate beaker, prepare an aqueous solution of sodium nitrite.

  • Addition of Nitrite: Slowly add the sodium nitrite solution dropwise to the stirred amine solution.

  • Acidification: Following the nitrite addition, slowly add dilute hydrochloric acid dropwise to the reaction mixture. The acidic conditions are necessary to generate the nitrosating agent, nitrous acid, in situ.[8]

  • Monitoring and Work-up: Monitor the reaction by TLC. Once complete, the reaction mixture is transferred to a separatory funnel for extraction with an organic solvent.

  • Purification: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated. The crude product is purified by column chromatography.[8]

Trustworthiness and Self-Validation: The purity and identity of the final nitroso-containing phosphonic acid should be rigorously confirmed using a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P) and Mass Spectrometry (MS).[8] This ensures the structural integrity of the synthesized compound.

Anticancer Activity: The Paradigm of Fotemustine

The most prominent example of a biologically active nitroso-containing phosphonate is the anticancer drug fotemustine . It is a third-generation nitrosourea that has demonstrated efficacy in the treatment of disseminated malignant melanoma and primary brain tumors.[2]

Mechanism of Action: DNA Alkylation and Cross-Linking

The cytotoxic activity of fotemustine is attributed to its ability to alkylate DNA.[1] Upon administration, fotemustine decomposes in aqueous environments to yield two reactive intermediates: a 2-chloroethyl diazonium hydroxide and an isocyanate.[1][2]

  • The 2-chloroethyl diazonium hydroxide is a potent electrophile that alkylates DNA, primarily at the O⁶ position of guanine.[1][4] This initial alkylation can then lead to the formation of inter- and intra-strand cross-links in the DNA, which inhibit DNA replication and transcription, ultimately triggering apoptosis.[1][3]

  • The isocyanate moiety can carbamoylate proteins, which may contribute synergistically to the overall antitumor effect.[2]

A key feature of fotemustine is its high lipophilicity, which allows it to cross the blood-brain barrier, making it effective against brain tumors.[1]

Diagram: Mechanism of Action of Fotemustine

G Fotemustine Fotemustine Decomposition Spontaneous Decomposition (in vivo) Fotemustine->Decomposition Chloroethyl 2-Chloroethyl Diazonium Hydroxide Decomposition->Chloroethyl Isocyanate Isocyanate Decomposition->Isocyanate DNA_Alkylation DNA Alkylation (O⁶-guanine) Chloroethyl->DNA_Alkylation Protein_Carbamoylation Protein Carbamoylation Isocyanate->Protein_Carbamoylation DNA_Crosslinking DNA Cross-Linking DNA_Alkylation->DNA_Crosslinking Apoptosis Cell Cycle Arrest & Apoptosis Protein_Carbamoylation->Apoptosis DNA_Crosslinking->Apoptosis

Sources

Protocols & Analytical Methods

Method

Application Note: (3-Nitrosopropyl)phosphonic acid as a Nitric Oxide Donor

Introduction and Mechanistic Insights The controlled delivery of nitric oxide (NO) is a critical requirement in cardiovascular research, oncology, and neurobiology. While traditional NO donors like NONOates and S-nitroso...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Insights

The controlled delivery of nitric oxide (NO) is a critical requirement in cardiovascular research, oncology, and neurobiology. While traditional NO donors like NONOates and S-nitrosothiols are widely used, C-nitroso compounds such as (3-Nitrosopropyl)phosphonic acid (CAS: 96753-20-7) offer unique kinetic profiles. Unlike donors that spontaneously degrade in aqueous media, appropriately substituted C-nitroso compounds can act as stable donors of neutral nitric oxide (NO•) through first-order homolytic C–N bond scission [1].

The presence of the phosphonic acid moiety in (3-Nitrosopropyl)phosphonic acid enhances aqueous solubility and provides a handle for surface immobilization (e.g., onto metal oxide nanoparticles) or targeted cellular uptake. Upon activation (thermal or photolytic, depending on the specific microenvironment and radical traps available), the C–N bond undergoes homolytic cleavage, releasing neutral NO• and leaving a carbon-centered radical that is subsequently quenched in biological media [2].

Experimental Protocols: NO Release and Cellular Assays

Protocol A: Quantification of NO Release via Griess Assay

Self-validating principle: The Griess assay measures nitrite (NO₂⁻), the stable auto-oxidation product of NO in aqueous solutions. By running a standard curve of sodium nitrite concurrently, the system validates the conversion efficiency.

Materials:

  • (3-Nitrosopropyl)phosphonic acid stock (10 mM in DMSO)

  • PBS (pH 7.4), deoxygenated

  • Griess Reagent System (Sulfanilamide and N-(1-naphthyl)ethylenediamine)

Step-by-Step Methodology:

  • Preparation: Dilute the 10 mM donor stock into PBS to achieve working concentrations of 10 µM, 50 µM, and 100 µM.

  • Incubation: Incubate the solutions in a 37°C water bath protected from ambient light.

  • Sampling: At predetermined time points (0, 30, 60, 120, and 240 minutes), extract 50 µL aliquots into a 96-well plate.

  • Derivatization: Add 50 µL of 1% Sulfanilamide in 5% phosphoric acid to each well. Incubate for 5-10 minutes at room temperature.

  • Color Development: Add 50 µL of 0.1% NED solution to each well. Incubate for 5-10 minutes until a magenta color develops.

  • Measurement: Read absorbance at 540 nm using a microplate reader. Calculate NO release based on the standard curve.

Protocol B: In Vitro Vasodilation Assay (Aortic Ring)
  • Tissue Prep: Isolate rabbit or rat thoracic aorta rings (2-3 mm in length) and mount them in a tissue bath containing oxygenated Krebs-Henseleit solution at 37°C.

  • Pre-contraction: Induce sub-maximal contraction using Phenylephrine (1 µM).

  • Dose-Response: Cumulatively add (3-Nitrosopropyl)phosphonic acid (10⁻⁹ to 10⁻⁵ M) to the bath.

  • Recording: Measure the percentage of relaxation relative to the pre-contracted state using an isometric force transducer.

Data Presentation

Table 1: Comparative NO Release Kinetics (Simulated Data at 37°C, pH 7.4)

NO Donor ConcentrationNO₂⁻ Yield (1 Hour)NO₂⁻ Yield (4 Hours)Half-life (t½)
10 µM1.2 µM4.5 µM~3.5 Hours
50 µM6.5 µM23.0 µM~3.5 Hours
100 µM12.8 µM47.5 µM~3.5 Hours

Note: Yields are highly dependent on the presence of radical traps (e.g., thiols, ascorbate) in the buffer.

Pathway Visualization

The following diagram illustrates the mechanistic pathway of NO release from the C-nitroso donor and its downstream physiological activation of the soluble Guanylate Cyclase (sGC) pathway.

G A (3-Nitrosopropyl)phosphonic acid (C-Nitroso Donor) B Nitric Oxide (NO•) A->B Homolytic Scission C Soluble Guanylate Cyclase (sGC) B->C Binding to Heme D cGMP Production C->D GTP Conversion E Physiological Response (e.g., Vasodilation) D->E PKG Activation

Caption: Mechanistic pathway of C-nitroso donor NO release and downstream sGC/cGMP signaling activation.

References

  • Gooden, D. M., Chakrapani, H., & Toone, E. J. (2005). C-nitroso compounds: synthesis, physicochemical properties and biological activities. Current Topics in Medicinal Chemistry, 5(7), 687-705.[Link][1]

  • Chakrapani, H., Bartberger, M. D., & Toone, E. J. (2009). C-Nitroso Donors of Nitric Oxide. The Journal of Organic Chemistry, 74(1), 128-133.[Link][2]

Sources

Application

Application Note: In Vitro Cytotoxicity Assessment Protocol for (3-Nitrosopropyl)phosphonic Acid

Introduction & Rationale (3-Nitrosopropyl)phosphonic acid (CAS: 96753-20-7) is a bioactive phosphonic acid derivative. Phosphonic acids are characterized by a highly stable carbon-to-phosphorus (C-P) bond, allowing them...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

(3-Nitrosopropyl)phosphonic acid (CAS: 96753-20-7) is a bioactive phosphonic acid derivative. Phosphonic acids are characterized by a highly stable carbon-to-phosphorus (C-P) bond, allowing them to act as structural mimics of natural phosphates and function as potent antimetabolites or enzyme inhibitors[1]. Evaluating the in vitro cytotoxicity of such compounds is a critical step in establishing their therapeutic index and safety profile[2].

However, testing phosphonic acids presents unique biochemical challenges that require deviations from standard screening protocols:

  • pH Artifacts: Unneutralized phosphonic acids can severely lower the pH of culture media. This acidification induces artifactual, non-specific cell death that masks the true pharmacological toxicity of the compound.

  • Chelation: Phosphonates can chelate divalent cations (Ca²⁺, Mg²⁺) present in the media, which are essential for cell adhesion and enzymatic function.

  • Assay Interference: Highly polar compounds can interfere with the organic solubilization steps required in traditional MTT assays.

To ensure scientific integrity and comply with ISO 10993-5 standards for quantitative cytotoxicity[3], this protocol utilizes a multiplexed, self-validating approach: the Cell Counting Kit-8 (CCK-8) assay for metabolic viability[4] combined with the Lactate Dehydrogenase (LDH) release assay for membrane integrity[1].

Experimental Design & Causality

  • Cell Line Selection: HepG2 (human hepatoma) and HEK293 (human embryonic kidney) cells are utilized. Because phosphonates are typically metabolized hepatically and excreted renally, these lines are highly relevant for predicting systemic toxicity and clearance stress[5].

  • CCK-8 (WST-8) Selection over MTT: WST-8 is reduced by cellular dehydrogenases to form a highly water-soluble orange formazan dye[6]. This eliminates the need for DMSO/isopropanol solubilization steps, preventing precipitation issues common when highly polar phosphonates interact with organic solvents[4].

  • Multiplexing with LDH Release: CCK-8 measures cytostatic effects (metabolic inhibition), but it cannot confirm cell death. The LDH release assay specifically quantifies the leakage of cytosolic enzymes due to cell membrane rupture (necrosis)[1]. Using both provides a causal link to distinguish between a compound that merely slows cellular growth versus one that actively destroys the cell membrane.

Materials & Reagents

  • Compound: (3-Nitrosopropyl)phosphonic acid (CAS: 96753-20-7), >98% purity.

  • Cell Lines: HepG2 and HEK293.

  • Culture Media: Dulbecco’s Modified Eagle Medium (DMEM), supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.

  • Buffers: HEPES buffer (1 M) or 1 M NaOH (for critical pH adjustment).

  • Kits: CCK-8 Assay Kit[7] and LDH Cytotoxicity Assay Kit.

  • Consumables: 96-well clear-bottom tissue culture plates.

  • Equipment: Microplate reader capable of measuring absorbance at 450 nm (CCK-8) and 490 nm (LDH).

Step-by-Step Protocol

Phase 1: Compound Preparation & Neutralization (Critical Step)
  • Stock Solution: Dissolve (3-Nitrosopropyl)phosphonic acid in sterile ultra-pure water to create a 100 mM stock. (Note: Water is preferred over DMSO due to the high polarity of phosphonic acids).

  • pH Adjustment: Measure the pH of the stock solution. Add 1 M NaOH dropwise until the pH reaches 7.2–7.4.

    • Causality: Failing to neutralize the phosphonic acid will cause rapid acidification of the DMEM buffer system, leading to immediate, non-specific necrotic cell death.

  • Working Dilutions: Dilute the neutralized stock in complete DMEM to desired test concentrations (e.g., 10, 50, 100, 500, 1000 µM).

Phase 2: Cell Seeding
  • Harvest HepG2 and HEK293 cells at 80% confluency.

  • Seed 5,000 cells/well in 100 µL of complete DMEM into a 96-well plate[7].

  • Include the following control wells:

    • Blank: Medium only (no cells).

    • Negative Control: Cells + Medium + Vehicle (Water).

    • Positive Control: Cells + Medium + 1% Triton X-100 (added 45 mins before readout to induce 100% LDH release).

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow for complete cell attachment and recovery[4].

Phase 3: Treatment
  • Carefully aspirate the old media to remove cellular debris.

  • Add 100 µL of the prepared (3-Nitrosopropyl)phosphonic acid working dilutions to the respective wells.

  • Incubate for 48 hours at 37°C, 5% CO₂.

Phase 4: Multiplexed Readout (LDH and CCK-8)
  • LDH Collection: After the 48-hour treatment, gently transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of LDH Reaction Mixture to the transferred supernatant. Incubate for 30 minutes at room temperature in the dark. Measure absorbance at 490 nm[1].

  • CCK-8 Addition: To the original plate (containing the remaining 50 µL media and adherent cells), add 50 µL of fresh media and 10 µL of CCK-8 reagent per well[7].

  • Incubate for 2 hours at 37°C. Measure absorbance at 450 nm[6].

Mechanistic Pathways & Workflows

Experimental_Workflow A Phase 1: Compound Prep & Neutralization B Phase 2: Cell Seeding (HepG2/HEK293) A->B C Phase 3: Treatment (24-72h) B->C D Phase 4: Multiplex Assay (CCK-8 & LDH) C->D E Phase 5: Data Analysis (IC50 Calc) D->E

Workflow for assessing (3-Nitrosopropyl)phosphonic acid cytotoxicity.

Mechanistic_Pathway cluster_0 Cellular Response Compound (3-Nitrosopropyl) phosphonic acid Uptake Cellular Uptake & Intracellular Accumulation Compound->Uptake Metabolism Metabolic Inhibition (Dehydrogenase Drop) Uptake->Metabolism Cytostatic Membrane Membrane Rupture (Necrosis) Uptake->Membrane Cytotoxic CCK8 CCK-8 Readout (Decreased Formazan) Metabolism->CCK8 LDH LDH Readout (Increased Release) Membrane->LDH

Pathway distinguishing metabolic inhibition from membrane rupture.

Data Presentation & Analysis

Calculations:

  • Cell Viability % (CCK-8): [(As - Ab) / (Ac - Ab)] × 100%[7] (As = Absorbance of sample, Ac = Absorbance of negative control, Ab = Absorbance of blank)

  • Cytotoxicity % (LDH): [(As - Ac) / (A_pos - Ac)] × 100% (A_pos = Absorbance of positive control)

Table 1: Representative Quantitative Data Matrix (Note: Expected data structure for a dose-response evaluation of a neutralized phosphonic acid derivative).

Concentration (µM)HepG2 Viability (%)HepG2 LDH Release (%)HEK293 Viability (%)HEK293 LDH Release (%)
0 (Control) 100.0 ± 2.15.2 ± 1.1100.0 ± 3.04.8 ± 0.9
10 98.5 ± 3.46.1 ± 1.597.2 ± 2.55.5 ± 1.2
50 85.4 ± 4.212.4 ± 2.382.1 ± 3.815.2 ± 2.0
100 62.3 ± 5.128.5 ± 4.155.4 ± 4.535.6 ± 3.5
500 24.1 ± 3.275.2 ± 5.618.5 ± 2.782.4 ± 4.8
1000 8.5 ± 1.592.4 ± 3.25.2 ± 1.195.1 ± 2.1

Sources

Method

Application Notes and Protocols: (3-Nitrosopropyl)phosphonic Acid as a Novel Probe for Cellular Imaging of Nitric Oxide

Introduction: The Quest for Precise Nitric Oxide Visualization Nitric oxide (NO) is a pleiotropic signaling molecule of paramount importance in a vast array of physiological and pathological processes, including neurotra...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quest for Precise Nitric Oxide Visualization

Nitric oxide (NO) is a pleiotropic signaling molecule of paramount importance in a vast array of physiological and pathological processes, including neurotransmission, vasodilation, and immune responses.[1] Its transient nature and low physiological concentrations, however, present a significant challenge to its direct and accurate detection within the complex milieu of living cells.[1] To overcome this, fluorescent probes have emerged as indispensable tools, enabling the real-time monitoring of NO dynamics with high spatiotemporal resolution.

This document introduces (3-Nitrosopropyl)phosphonic acid, a novel probe conceptually designed for the fluorescent detection of nitric oxide in cellular systems. While extensive literature on this specific molecule is not yet available, its chemical structure allows for a scientifically grounded postulation of its mechanism and application. This guide will, therefore, serve as a comprehensive, albeit prospective, manual for researchers, scientists, and drug development professionals. We will deconstruct the probe's constituent parts—the NO-reactive nitrosothiol group and the phosphonic acid moiety—to propose a mechanism of action and provide detailed, field-proven protocols for its application in cellular imaging.

The core philosophy of this guide is to not only provide a step-by-step methodology but to also instill a deep understanding of the causality behind each experimental choice, ensuring that the described protocols are self-validating and adaptable to a wide range of research questions.

Postulated Mechanism of Action and Key Features

The proposed functionality of (3-Nitrosopropyl)phosphonic acid as a "turn-on" fluorescent probe is predicated on a reaction with nitric oxide, leading to a significant increase in fluorescence emission. The key to this lies in the interplay between its two primary functional groups.

The phosphonic acid group is hypothesized to confer two advantageous properties:

  • Enhanced Hydrophilicity: This would ensure good solubility in aqueous buffers used for cellular experiments.

  • Cellular Retention: The negatively charged phosphonate at physiological pH may promote the trapping of the probe within the cell, preventing its efflux and allowing for more stable, long-term imaging.

The (3-Nitrosopropyl) group is the proposed NO-reactive domain. It is postulated that in the presence of nitric oxide, a chemical transformation of this group occurs, leading to the formation of a highly fluorescent product.

G cluster_0 Cellular Environment Probe_inactive (3-Nitrosopropyl)phosphonic acid (Low Fluorescence) Probe_active Transformed Probe (High Fluorescence) Probe_inactive->Probe_active Reaction with NO NO Nitric Oxide (NO) (Produced by NOS enzymes)

Figure 1: Postulated mechanism of (3-Nitrosopropyl)phosphonic acid activation.

Experimental Protocols

I. Probe Preparation and Handling

A. Reagent Preparation:

  • Probe Stock Solution (10 mM):

    • Accurately weigh out the required amount of (3-Nitrosopropyl)phosphonic acid.

    • Dissolve in high-quality, anhydrous dimethyl sulfoxide (DMSO).

    • Aliquot into small volumes (e.g., 10-20 µL) to avoid repeated freeze-thaw cycles.

    • Store at -20°C, protected from light.

  • Working Buffer:

    • For most applications, a Hanks' Balanced Salt Solution (HBSS) or a phosphate-buffered saline (PBS), pH 7.4, is suitable.

B. Dilution to Working Concentration:

  • On the day of the experiment, thaw a single aliquot of the 10 mM stock solution.

  • Dilute the stock solution in the working buffer to the desired final concentration (typically in the range of 1-10 µM). It is crucial to perform a concentration optimization experiment for your specific cell type and experimental conditions.

II. Cell Culture and Plating for Imaging
  • Cell Culture:

    • Culture your cells of interest (e.g., RAW 264.7 macrophages, HeLa cells, or primary endothelial cells) in their recommended growth medium, supplemented with fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C with 5% CO₂.

  • Plating for Microscopy:

    • For high-resolution imaging, plate the cells on glass-bottom dishes or chamber slides.

    • Seed the cells at a density that will result in 50-70% confluency on the day of the experiment. This minimizes cell-to-cell variability and ensures healthy, well-spread cells.

III. Cellular Loading with (3-Nitrosopropyl)phosphonic acid
  • Remove Growth Medium:

    • Aspirate the culture medium from the plated cells.

  • Wash Cells:

    • Gently wash the cells twice with pre-warmed (37°C) working buffer to remove any residual serum, which can interfere with probe loading.

  • Probe Incubation:

    • Add the diluted probe solution (in working buffer) to the cells.

    • Incubate for 30-60 minutes at 37°C, protected from light. The optimal incubation time should be determined empirically.

  • Wash Out Excess Probe:

    • After incubation, aspirate the probe-containing buffer.

    • Wash the cells three times with fresh, pre-warmed working buffer to remove any extracellular probe.[1]

IV. Induction of Nitric Oxide Production and Imaging

A. For Exogenous NO Detection:

  • Prepare a solution of an NO donor (e.g., S-nitroso-N-acetyl-DL-penicillamine, SNAP) in the working buffer.

  • Add the NO donor solution to the probe-loaded cells.

  • Immediately begin image acquisition.

B. For Endogenous NO Detection (Example with Macrophages):

  • Cell Stimulation:

    • After loading the cells with the probe, replace the buffer with a fresh working buffer containing stimulants to induce nitric oxide synthase (NOS) activity. For RAW 264.7 macrophages, a combination of lipopolysaccharide (LPS; 1 µg/mL) and interferon-gamma (IFN-γ; 100 U/mL) is commonly used to induce iNOS.[2]

  • Image Acquisition:

    • Begin time-lapse imaging immediately after adding the stimulants to capture the dynamics of NO production.

C. Fluorescence Microscopy:

  • Use a fluorescence microscope equipped with a suitable filter set. Based on related compounds, excitation and emission wavelengths in the blue-green range (e.g., Ex: 488 nm, Em: 515-530 nm) are a reasonable starting point.[1]

  • Acquire images at regular intervals to monitor the change in fluorescence intensity over time.

G start Plate Cells on Glass-Bottom Dish wash1 Wash with Pre-warmed Buffer start->wash1 load Incubate with (3-Nitrosopropyl)phosphonic acid (1-10 µM, 30-60 min) wash1->load wash2 Wash to Remove Excess Probe load->wash2 stimulate Add NO Stimulus (e.g., LPS/IFN-γ) wash2->stimulate image Acquire Fluorescence Images (Time-Lapse) stimulate->image analyze Quantify Fluorescence Intensity image->analyze

Figure 2: Experimental workflow for cellular NO detection.

V. Essential Controls for Data Validation

To ensure that the observed fluorescence signal is specifically due to nitric oxide, the following controls are mandatory:

  • Negative Control (Unstimulated Cells):

    • Image probe-loaded cells that have not been treated with an NO donor or stimulant. This establishes the baseline fluorescence of the probe in the cellular environment.

  • Positive Control (NO Donor):

    • Treat probe-loaded cells with a known NO donor to confirm that the probe is responsive to nitric oxide.

  • Inhibitor Control:

    • Pre-incubate cells with a NOS inhibitor, such as L-NAME (Nω-nitro-L-arginine methyl ester), for 1-2 hours before adding the stimulants. A significant reduction in the fluorescence signal in the presence of the inhibitor provides strong evidence for NO-specificity.[1]

  • NO Scavenger Control:

    • Co-incubate stimulated cells with an NO scavenger, such as cPTIO (2-(4-carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide). This should also abrogate the fluorescence increase.

Data Presentation and Analysis

For quantitative analysis, the average fluorescence intensity within individual cells or regions of interest (ROIs) should be measured over time using appropriate image analysis software (e.g., ImageJ/Fiji).

Parameter Recommended Starting Condition Notes
Probe Concentration 1 - 10 µMOptimize for cell type to maximize signal-to-noise while minimizing cytotoxicity.
Loading Time 30 - 60 minutesLonger times may be needed but can increase background fluorescence.
Stimulants (RAW 264.7) LPS (1 µg/mL) + IFN-γ (100 U/mL)Induces iNOS expression and subsequent NO production.
NOS Inhibitor L-NAME (1 mM)Pre-incubate for 1-2 hours before stimulation.
Excitation/Emission ~488 nm / ~515 nmTo be determined empirically based on the probe's spectral properties.

The data can be presented as time-course plots of fluorescence intensity or as bar graphs comparing the fluorescence changes under different experimental conditions (e.g., stimulated vs. inhibitor-treated).

Troubleshooting

Problem Possible Cause Solution
High Background Fluorescence Incomplete removal of extracellular probe.Increase the number and duration of wash steps after loading.
Probe concentration is too high.Perform a concentration titration to find the optimal concentration.
No/Weak Signal Inefficient probe loading.Increase incubation time or concentration. Ensure cells are healthy.
Insufficient NO production.Confirm the activity of your NO donor or stimulants. Check cell passage number.
Incorrect filter set.Verify the excitation and emission spectra of the probe.
Phototoxicity/Photobleaching Excessive light exposure.Reduce excitation light intensity and/or exposure time. Use a more sensitive camera.

Conclusion

(3-Nitrosopropyl)phosphonic acid presents an intriguing new avenue for the detection of cellular nitric oxide. While this guide is based on a prospective analysis of its chemical structure, the fundamental principles and protocols outlined herein provide a robust framework for its evaluation and application. The unique inclusion of the phosphonic acid moiety may offer advantages in terms of cellular retention and ease of use. As with any new tool, rigorous validation through the use of appropriate controls is paramount to achieving reliable and reproducible results. By following the detailed methodologies and understanding the underlying scientific rationale, researchers can effectively harness the potential of this and other novel fluorescent probes to unravel the complex roles of nitric oxide in health and disease.

References

  • BenchChem. (2025). A Comparative Guide to Fluorescent Probes for Nitric Oxide Detection in Living Cells. BenchChem.
  • Pluth, M. D., & Lippard, S. J. (2009). Cell-Trappable Fluorescent Probes for Nitric Oxide Visualization in Living Cells. PMC. [Link]

  • Chang, C. J. (2009). Fluorescent probes for nitric oxide and hydrogen peroxide in cell signaling. PMC. [Link]

  • Chen, K., et al. (2021). Bioinspired Design of Reversible Fluorescent Probes for Tracking Nitric Oxide Dynamics in Live Cells. CCS Chemistry.
  • Wang, R., et al. (2018). Turn-On Fluorescence Probe for Nitric Oxide Detection and Bioimaging in Live Cells and Zebrafish. ACS Sensors. [Link]

  • Wood, J., et al. (2014). Seminaphthofluorescein-Based Fluorescent Probes for Imaging Nitric Oxide in Live Cells. MIT Open Access Articles. [Link]

  • Liu, H.-W., et al. (2019). Selective and sensitive visualization of endogenous nitric oxide in living cells and animals by a Si-rhodamine deoxylactam-based near-infrared fluorescent probe. Chemical Science. [Link]

  • Sasaki, E., et al. (2005). Highly Sensitive Near-Infrared Fluorescent Probes for Nitric Oxide and Their Application to Isolated Organs. Journal of the American Chemical Society. [Link]

  • Montalban-Lopez, M., et al. (2017). An alternative C–P cross-coupling route for the synthesis of novel V-shaped aryldiphosphonic acids. Beilstein Journal of Organic Chemistry. [Link]

  • Savini, F., et al. (2020). Phosphonic acid: preparation and applications. Pharmaceuticals. [Link]

Sources

Application

Application Notes &amp; Protocols: (3-Nitrosopropyl)phosphonic Acid for Targeted Nitric Oxide Delivery to Bone Tissue

Introduction: A Novel Bifunctional Agent for Bone-Targeted Therapy The convergence of targeted drug delivery and prodrug strategies represents a significant frontier in modern therapeutics. This guide introduces a novel...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Novel Bifunctional Agent for Bone-Targeted Therapy

The convergence of targeted drug delivery and prodrug strategies represents a significant frontier in modern therapeutics. This guide introduces a novel bifunctional molecule, (3-Nitrosopropyl)phosphonic acid, conceptualized for the targeted delivery of nitric oxide (NO) to bone tissue. Nitric oxide is a pleiotropic signaling molecule with concentration-dependent effects; high concentrations can induce apoptosis in tumor cells, making it a promising anticancer agent.[1][2] However, its short half-life and non-specific activity necessitate targeted delivery to maximize therapeutic efficacy and minimize systemic side effects.[3]

(3-Nitrosopropyl)phosphonic acid is designed to overcome this challenge by integrating two key chemical moieties:

  • A phosphonic acid group , which serves as a bone-targeting ligand due to its high affinity for hydroxyapatite, the primary mineral component of bone.[4][5][6] This allows for the selective accumulation of the compound in the skeletal system.

  • A nitroso group , which acts as a nitric oxide donor. N-nitroso compounds can be designed to release NO under specific physiological conditions, such as enzymatic action or changes in pH, which are often characteristic of the tumor microenvironment.[3][7]

These application notes provide a comprehensive overview of the proposed mechanism of action, synthesis, and in vitro validation of (3-Nitrosopropyl)phosphonic acid as a targeted drug delivery agent for bone-related pathologies such as osteosarcoma or bone metastases.

Proposed Mechanism of Action

The therapeutic strategy for (3-Nitrosopropyl)phosphonic acid is based on a two-step targeting and activation mechanism. First, following systemic administration, the phosphonic acid moiety facilitates the selective accumulation of the compound at sites of high bone turnover, such as tumors within the bone.[4][6] Subsequently, the local tumor microenvironment, which is often characterized by hypoxia and the overexpression of certain enzymes like cytochrome P450, is hypothesized to trigger the decomposition of the N-nitroso group, leading to the localized release of cytotoxic concentrations of nitric oxide.[7][8] This targeted release is expected to induce apoptosis in cancer cells while sparing healthy tissues.

Mechanism_of_Action cluster_0 Systemic Circulation cluster_1 Bone Microenvironment cluster_2 Cancer Cell Molecule (3-Nitrosopropyl)phosphonic Acid Targeting Binding to Hydroxyapatite (Bone Targeting) Molecule->Targeting Phosphonic Acid Mediated Activation Enzymatic/pH-Mediated Decomposition Targeting->Activation Accumulation in Tumor Microenvironment Release Nitric Oxide (NO) Release Activation->Release Effect Induction of Apoptosis Release->Effect Cytotoxic Effect

Caption: Proposed mechanism of bone-targeted NO delivery.

Synthesis and Characterization of (3-Nitrosopropyl)phosphonic Acid

The synthesis of (3-Nitrosopropyl)phosphonic acid can be approached through a multi-step process, starting from a suitable propyl amine precursor. The following protocol is a proposed synthetic route based on established organophosphorus chemistry.[5][9]

Protocol 1: Synthesis of (3-Nitrosopropyl)phosphonic Acid

Step 1: Synthesis of Diethyl (3-aminopropyl)phosphonate

  • In a round-bottom flask, dissolve 3-bromopropylamine hydrobromide in anhydrous ethanol.

  • Add triethyl phosphite to the solution.

  • Reflux the mixture under a nitrogen atmosphere for 24 hours.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the resulting diethyl (3-aminopropyl)phosphonate by column chromatography.

Step 2: Nitrosation of Diethyl (3-aminopropyl)phosphonate

  • Dissolve the purified diethyl (3-aminopropyl)phosphonate in a mixture of acetic acid and water at 0°C.

  • Slowly add a solution of sodium nitrite in water dropwise while maintaining the temperature at 0°C.

  • Stir the reaction mixture at 0°C for 2 hours.

  • Extract the product, diethyl (3-nitrosopropyl)phosphonate, with dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

Step 3: Hydrolysis to (3-Nitrosopropyl)phosphonic Acid

  • Dissolve the diethyl (3-nitrosopropyl)phosphonate in dichloromethane.

  • Add bromotrimethylsilane (TMSBr) and stir the mixture at room temperature overnight.[5]

  • Remove the solvent and excess TMSBr under reduced pressure.

  • Add methanol to the residue and stir for 1 hour to complete the hydrolysis.

  • Evaporate the methanol to yield the final product, (3-Nitrosopropyl)phosphonic acid.

Reagents and Materials
Reagent/MaterialPurpose
3-Bromopropylamine hydrobromideStarting material
Triethyl phosphitePhosphorus source
Anhydrous ethanolSolvent
Sodium nitriteNitrosating agent
Acetic acidCatalyst for nitrosation
DichloromethaneExtraction solvent
Bromotrimethylsilane (TMSBr)Dealkylation reagent
MethanolHydrolysis solvent
Characterization
TechniqueExpected Results
¹H NMR Peaks corresponding to the propyl chain protons.
³¹P NMR A single peak characteristic of a phosphonic acid.
Mass Spectrometry Molecular ion peak corresponding to the calculated mass of C₃H₈N₂O₄P.
FT-IR Spectroscopy Characteristic stretches for P=O, O-H, and N-N=O groups.

In Vitro Validation Protocols

A series of in vitro assays are essential to validate the targeting and therapeutic potential of (3-Nitrosopropyl)phosphonic acid.

Protocol 2: Hydroxyapatite Binding Assay

This assay quantifies the affinity of the phosphonic acid group for bone mineral.

  • Prepare a stock solution of (3-Nitrosopropyl)phosphonic acid in a suitable buffer (e.g., PBS, pH 7.4).

  • Add a known amount of hydroxyapatite powder to the solution.

  • Incubate the mixture at 37°C with gentle agitation for 2 hours to allow for binding.

  • Centrifuge the mixture to pellet the hydroxyapatite.

  • Carefully collect the supernatant.

  • Quantify the concentration of unbound (3-Nitrosopropyl)phosphonic acid in the supernatant using a suitable analytical method (e.g., phosphorus quantification assay).

  • The amount of bound compound is calculated by subtracting the unbound amount from the initial total amount.

Protocol 3: Nitric Oxide Release Assay (Griess Assay)

The Griess assay is a colorimetric method for the detection of nitrite, a stable and quantifiable breakdown product of NO in aqueous solutions.[10][11]

  • Prepare a solution of (3-Nitrosopropyl)phosphonic acid in cell culture medium.

  • To simulate enzymatic activation, add a source of cytochrome P450 enzymes (e.g., liver microsomes) and necessary co-factors (e.g., NADPH).[8]

  • Incubate the mixture at 37°C.

  • At various time points, collect aliquots of the solution.

  • Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each aliquot.

  • Incubate at room temperature for 30 minutes to allow for color development.

  • Measure the absorbance at approximately 540 nm using a spectrophotometer.

  • Calculate the nitrite concentration using a standard curve prepared with known concentrations of sodium nitrite.

Protocol 4: In Vitro Cytotoxicity Assay

This assay evaluates the efficacy of the compound in killing bone cancer cells.

  • Seed osteosarcoma cells (e.g., Saos-2 or U2OS cell lines) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of (3-Nitrosopropyl)phosphonic acid. Include control groups with no treatment and a non-targeting NO donor.

  • Incubate the cells for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Assess cell viability using a standard method such as the MTT or PrestoBlue assay.

  • Measure the absorbance or fluorescence according to the assay manufacturer's instructions.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Experimental_Workflow Start Synthesized (3-Nitrosopropyl)phosphonic acid Binding_Assay Protocol 2: Hydroxyapatite Binding Assay Start->Binding_Assay NO_Release_Assay Protocol 3: Nitric Oxide Release Assay Start->NO_Release_Assay Cytotoxicity_Assay Protocol 4: In Vitro Cytotoxicity Assay Start->Cytotoxicity_Assay Result_Binding Quantify Bone Affinity Binding_Assay->Result_Binding Result_NO Measure NO Release Kinetics NO_Release_Assay->Result_NO Result_Cyto Determine IC₅₀ on Osteosarcoma Cells Cytotoxicity_Assay->Result_Cyto

Caption: In vitro validation workflow for the synthesized compound.

Data Interpretation and Troubleshooting

  • High Binding Affinity: The hydroxyapatite binding assay should demonstrate significant binding of the compound, confirming the targeting potential of the phosphonic acid group. Low binding may indicate issues with the purity of the synthesized compound or the experimental setup.

  • Controlled NO Release: The Griess assay should show a time-dependent increase in nitrite concentration, particularly in the presence of activating enzymes. A lack of NO release may suggest that the chosen activation conditions are not optimal for the N-nitroso group's cleavage.

  • Selective Cytotoxicity: The cytotoxicity assay should reveal a dose-dependent decrease in the viability of osteosarcoma cells. Comparing the IC₅₀ value to that of a non-targeted NO donor can help to establish the benefit of the bone-targeting moiety. High toxicity in non-target cell lines would warrant further investigation into the specificity of the compound.

Conclusion

(3-Nitrosopropyl)phosphonic acid is a promising, albeit currently conceptual, molecule for the targeted delivery of nitric oxide to bone tissue. The protocols and application notes provided herein offer a comprehensive framework for its synthesis, characterization, and in vitro validation. Successful execution of these experiments would provide a strong foundation for further preclinical development of this novel therapeutic agent for bone cancers and other skeletal diseases.

References

  • Nitric Oxide Prodrug Delivery and Release Monitoring Based on a Galactose-Modified Multifunctional Nanoprobe. (2021). Analytical Chemistry. [Link]

  • Surface Modification Using Phosphonic Acids and Esters. (2012). ACS Publications. [Link]

  • Bisphosphonate conjugation for bone specific drug targeting. (n.d.). PMC - NIH. [Link]

  • Nitric Oxide Prodrug Delivery and Release Monitoring Based on a Galactose-Modified Multifunctional Nanoprobe. (2021). PubMed. [Link]

  • Advancing Drug Delivery Systems: In-Vitro Research Highlights. (2025). International Journal of Research and Development in Pharmacy & Life Sciences. [Link]

  • Pharmaceutical and clinical development of phosphonate-based radiopharmaceuticals for the targeted treatment of bone metastases. (n.d.). ResearchGate. [Link]

  • In vitro comparison of liposomal drug delivery systems targeting the o. (2019). Dove Medical Press. [Link]

  • Nitric Oxide Donor-Based Cancer Therapy: Advances and Prospects. (2017). ACS Publications. [Link]

  • Enzymatic mechanisms in the metabolic activation of N-nitrosodialkylamines. (n.d.). PubMed - NIH. [Link]

  • Nitric Oxide Prodrug Delivery and Release Monitoring Based on a Galactose-Modified Multifunctional Nanoprobe. (2021). Analytical Chemistry. [Link]

  • Carboxyl–polyethylene glycol–phosphoric acid: a ligand for highly stabilized iron oxide nanoparticles. (n.d.). Journal of Materials Chemistry (RSC Publishing). [Link]

  • Phosphonic acid: preparation and applications. (n.d.). PMC. [Link]

  • Systems approaches to design of targeted therapeutic delivery. (n.d.). PMC - NIH. [Link]

  • Methods to Detect Nitric Oxide and its Metabolites in Biological Samples. (n.d.). PMC - NIH. [Link]

  • Nitric Oxide and Tumors: From Small-Molecule Donor to Combination Therapy. (2022). ACS Biomaterials Science & Engineering. [Link]

  • Analytical Chemistry of Nitric Oxide. (n.d.). PMC - NIH. [Link]

  • Can Nitric Oxide-Based Therapy Be Improved for the Treatment of Cancers? A Perspective. (2023). MDPI. [Link]

  • Binding Affinity of Monoalkyl Phosphinic Acid Ligands toward Nanocrystal Surfaces. (2023). Chemistry of Materials - ACS Publications. [Link]

  • Nitric oxide prodrugs and metallochemotherapeutics: JS-K and CB-3-100 enhance arsenic and cisplatin cytolethality by increasing cellular accumulation. (2004). Molecular Cancer Therapeutics - AACR Journals. [Link]

  • Innovative Drug Delivery Systems for Precision Medicine. (2025). Technology Networks. [Link]

  • N-Nitroso Compounds. (2019). ResearchGate. [Link]

  • Water Soluble Acyloxy Nitroso Compounds: HNO Release and Reactions with Heme and Thiol Containing Proteins. (2012). PMC. [Link]

  • Chemical Synthesis and Properties of Phosphonic acids. (n.d.). ChemSynthesis. [Link]

  • Bisphosphonates for delivering drugs to bone. (n.d.). PMC. [Link]

  • Updated Advances on Drugs and Bone-Targeting Nanoparticles for Osteoporosis Therapy: Carrier Materials, Modification, Function Mechanism, and Applications—A Systematic Review. (2025). MDPI. [Link]

  • Stability and Degradation Pathways of N-Nitroso-Hydrochlorothiazide and the Corresponding Aryl Diazonium Ion. (2023). Organic Process Research & Development - ACS Publications. [Link]

  • Osteotropic radiopharmaceuticals based on phosphonic acids for the treatment of bone metastases in humans (review). (n.d.). ResearchGate. [Link]

  • Biosynthesis of Phosphonic and Phosphinic Acid Natural Products. (n.d.). Annual Reviews. [Link]

  • Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry. (n.d.). ResearchGate. [Link]

  • Nitrite and nitroso compounds can serve as specific catalase inhibitors. (n.d.). PMC. [Link]

  • Nanoparticles: Facilitating Targeted Drug Delivery in Cancer Therapy. (2026). PharmTech. [Link]

  • Nanoengineering of Phosphate/Phosphonate Drugs via Competitive Replacement with Metal‐Phenolic Networks to Overcome Breast Tumor with Lung and Bone Metastasis. (2024). PMC. [Link]

  • Delineated 3-1-BenCarMethInYlPro-Phosphonic Acid's Adroit Activity against Lung Cancer through Multitargeted Docking, MM\GBSA, QM-DFT and Multiscale Simulations. (2024). PubMed. [Link]

  • Responsive Nanostructure for Targeted Drug Delivery. (2023). MDPI. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting (3-Nitrosopropyl)phosphonic Acid Degradation in Assays

Welcome to the technical support center for (3-Nitrosopropyl)phosphonic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for (3-Nitrosopropyl)phosphonic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this molecule. Given its bifunctional nature, containing both a reactive nitroso group and a phosphonic acid moiety, (3-Nitrosopropyl)phosphonic acid can be susceptible to degradation under various experimental conditions. This guide provides in-depth troubleshooting advice in a question-and-answer format to help you identify and resolve potential degradation issues in your assays, ensuring the reliability and accuracy of your results.

Frequently Asked Questions (FAQs)

Q1: I'm observing significantly lower than expected or no biological activity of (3-Nitrosopropyl)phosphonic acid in my cell-based assay. What could be the cause?

A1: This is a common issue that often points to the degradation of the compound in the assay medium before it can exert its biological effect. Both the nitroso and the phosphonic acid groups can be labile under typical cell culture conditions.

Root Causes & Mechanistic Insights:

  • Hydrolysis of the Phosphonic Acid Group: The phosphonic acid moiety is susceptible to hydrolysis, and the rate of this degradation is highly dependent on pH.[1] Both acidic and basic conditions can catalyze the cleavage of the C-P bond, although many phosphonic acids exhibit maximal stability at a near-neutral pH.[1] Cell culture media are typically buffered around pH 7.4, but localized pH changes in the microenvironment of the cells or the presence of certain metabolites could alter stability.

  • Degradation of the Nitroso Group: The nitroso group is inherently reactive and can undergo several degradation pathways. It is susceptible to oxidation to a more stable nitro group (-NO₂) and can also be reduced.[2] Furthermore, nitrosamines can be light-sensitive and degrade upon exposure to light.[3] Components in the cell culture medium, such as reducing agents (e.g., thiols), could also contribute to the degradation of the nitroso group.[4]

  • Enzymatic Degradation: If you are working with biological samples or cell lysates, endogenous enzymes could be responsible for the degradation of (3-Nitrosopropyl)phosphonic acid.[1]

Troubleshooting Workflow:

To diagnose the root cause of the inactivity, a systematic approach is recommended. The following workflow will help you assess the stability of your compound in the assay medium.

cluster_0 Troubleshooting Inactivity of (3-Nitrosopropyl)phosphonic Acid start Low or No Biological Activity Observed assess_stability Assess Compound Stability in Assay Medium start->assess_stability incubate Incubate (3-Nitrosopropyl)phosphonic acid in cell-free assay medium at 37°C assess_stability->incubate How? time_points Take time points (e.g., 0, 2, 4, 8, 24h) incubate->time_points analyze Analyze samples by LC-MS or HPLC to quantify parent compound and potential degradants time_points->analyze is_stable Is the compound stable? analyze->is_stable investigate_other Investigate other causes: - Cell permeability issues - Intracellular metabolism - Target engagement is_stable->investigate_other Yes optimize_assay Optimize Assay Conditions: - Reduce incubation time - Use serum-free medium initially - Add antioxidants (e.g., ascorbic acid) is_stable->optimize_assay No end_resolution Resolution investigate_other->end_resolution optimize_assay->end_resolution

Caption: A step-by-step workflow for diagnosing and solving the inactivity of (3-Nitrosopropyl)phosphonic acid.

Q2: My results with (3-Nitrosopropyl)phosphonic acid are inconsistent across different experimental days. What could be causing this variability?

A2: Inconsistent results are often a sign of variable compound degradation due to subtle differences in handling, storage, or experimental setup.

Potential Sources of Variability:

  • Stock Solution Instability: (3-Nitrosopropyl)phosphonic acid in solution may have a limited shelf life. The stability will depend on the solvent, concentration, storage temperature, and exposure to light and air.

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles of stock solutions can accelerate degradation.

  • Variations in Assay Conditions: Minor fluctuations in pH, temperature, or incubation times between experiments can significantly impact the extent of degradation.

  • Light Exposure: As nitroso compounds can be photosensitive, differences in ambient light exposure during sample preparation and incubation can lead to variable degradation.[2][3]

Recommendations for Ensuring Consistency:

  • Aliquot Stock Solutions: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles.

  • Protect from Light: Store stock solutions and conduct experiments in a light-protected environment (e.g., using amber vials and minimizing exposure to direct light).

  • Strictly Control Assay Parameters: Standardize and carefully control all assay parameters, including buffer preparation, pH, temperature, and incubation times.

  • Prepare Fresh Dilutions: Prepare fresh working dilutions of the compound from a stock aliquot for each experiment.

  • Use an Internal Standard: In analytical studies, use a stable internal standard to account for variations in sample processing and analysis.

Q3: I am seeing unexpected peaks in my HPLC/LC-MS analysis of (3-Nitrosopropyl)phosphonic acid. How can I identify if these are degradation products?

A3: The appearance of new peaks is a strong indication that your compound is degrading. Identifying these degradants is crucial for understanding the stability of your molecule and interpreting your results.

Potential Degradation Pathways and Products:

The degradation of (3-Nitrosopropyl)phosphonic acid can be complex, involving changes to either or both of its functional groups.

cluster_1 Potential Degradation Pathways of (3-Nitrosopropyl)phosphonic Acid parent (3-Nitrosopropyl)phosphonic acid nitro_oxidation (3-Nitropropyl)phosphonic acid parent->nitro_oxidation Oxidation (e.g., O2, strong oxidants) nitroso_reduction (3-Aminopropyl)phosphonic acid parent->nitroso_reduction Reduction (e.g., reducing agents, cellular reductases) cp_cleavage Propane + Phosphonic Acid parent->cp_cleavage C-P Bond Cleavage (e.g., harsh pH, high temp, enzymes)

Caption: Potential degradation pathways of (3-Nitrosopropyl)phosphonic acid.

Experimental Protocol for Degradation Analysis:

This protocol outlines a method to intentionally degrade the compound and analyze the resulting products to help identify the unknown peaks in your experimental samples.

Objective: To generate and identify potential degradation products of (3-Nitrosopropyl)phosphonic acid under various stress conditions.

Materials:

  • (3-Nitrosopropyl)phosphonic acid

  • HPLC or LC-MS system

  • pH buffers (e.g., pH 3, 7, 11)[5][6]

  • Hydrogen peroxide (oxidizing agent)

  • Ascorbic acid (reducing agent)[4]

  • UV lamp

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of (3-Nitrosopropyl)phosphonic acid in a suitable solvent (e.g., water or a buffer in which it is stable for a short period).

  • Stress Conditions: Aliquot the stock solution into separate vials and subject them to the following stress conditions:

    • Acidic Hydrolysis: Add an acidic buffer (pH 3) and incubate at an elevated temperature (e.g., 60°C) for several hours.

    • Basic Hydrolysis: Add a basic buffer (pH 11) and incubate at an elevated temperature (e.g., 60°C).[5][6]

    • Oxidation: Add a small amount of hydrogen peroxide and incubate at room temperature.

    • Reduction: Add ascorbic acid and incubate at room temperature.[4]

    • Photodegradation: Expose a solution of the compound to UV light.

  • Time-Point Analysis: Take samples from each stress condition at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • HPLC/LC-MS Analysis: Analyze the stressed samples, along with an unstressed control, by HPLC or LC-MS.

  • Data Interpretation: Compare the chromatograms of the stressed samples to your experimental samples. The appearance of new peaks in the stressed samples that correspond to the unknown peaks in your experimental samples can help identify the degradation products. Mass spectrometry data will be invaluable in determining the molecular weights of the degradants and proposing their structures.

Data Summary Table for Stability Assessment:

Stress ConditionExpected Degradation PathwayPotential Degradation Product(s)
Acidic pH (e.g., pH 3)Hydrolysis of phosphonic acidCleavage of the C-P bond
Basic pH (e.g., pH 11)Hydrolysis of phosphonic acidCleavage of the C-P bond[5][6]
Oxidation (e.g., H₂O₂)Oxidation of nitroso group(3-Nitropropyl)phosphonic acid[2]
Reduction (e.g., Ascorbic Acid)Reduction of nitroso group(3-Aminopropyl)phosphonic acid[4]
UV Light ExposurePhotodegradation of nitroso groupVarious degradation products[3]

By systematically investigating the stability of (3-Nitrosopropyl)phosphonic acid under different conditions, you can gain a deeper understanding of its degradation profile. This knowledge will enable you to design more robust assays and have greater confidence in your experimental outcomes.

References

  • Lewis, A. P., et al. (2001). CRITICAL EVALUATION OF STABILITY CONSTANTS OF PHOSPHONIC ACIDS. Pure and Applied Chemistry, 73(10), 1641–1677. Available from: [Link].

  • Cambrex. Nitrosamines Analysis: Solutions for Risk Management and Analytical Testing from Experienced Industry Leaders. Available from: [Link].

  • ResolveMass Laboratories Inc. (2025). Nitrosamine Degradation Pathways. Available from: [Link].

  • The Analytical Scientist. (2025). Trends and Challenges in Nitrosamine Testing: Part Two. Available from: [Link].

  • Kosian, M., Smulders, M. M. J., & Zuilhof, H. (2016). Structure and Long-Term Stability of Alkylphosphonic Acid Monolayers on SS316L Stainless Steel. Langmuir, 32(4), 1047–1057. Available from: [Link].

  • Kosian, M., Smulders, M. M. J., & Zuilhof, H. (2016). Structure and Long-Term Stability of Alkylphosphonic Acid Monolayers on SS316L Stainless Steel. PubMed. Available from: [Link].

  • Nowack, B. (2002). Determination of phosphonic acid breakdown products by high-performance liquid chromatography after derivatization. Journal of Chromatography A, 943(1), 1-11. Available from: [Link].

  • Hach. Phosphonates. Available from: [Link].

  • Primoris. Unpacking phosphonic acid. Available from: [Link].

  • Nowack, B. (2002). Determination of phosphonic acid breakdown products by high-performance liquid chromatography after derivatization. PubMed. Available from: [Link].

  • Phenomenex. (2023). Phosphonic Acid in Water by LC. Available from: [Link].

  • Kliček, F., et al. (2023). Stability and Degradation Pathways of N-Nitroso-Hydrochlorothiazide and the Corresponding Aryl Diazonium Ion. Organic Process Research & Development, 27(8), 1508–1519. Available from: [Link].

  • Metcalf, W. W., & van der Donk, W. A. (2009). Biosynthesis of Phosphonic and Phosphinic Acid Natural Products. Annual Review of Biochemistry, 78, 65-94. Available from: [Link].

  • Catanzaro, V., et al. (2023). The Microbial Degradation of Natural and Anthropogenic Phosphonates. MDPI. Available from: [Link].

  • Toray Membrane Europe. Natural Degradation of Phosphonates. Available from: [Link].

Sources

Optimization

Adjusting pH for optimal activity of (3-Nitrosopropyl)phosphonic acid

Welcome to the Technical Support Center for (3-Nitrosopropyl)phosphonic acid . As a Senior Application Scientist, I frequently consult with researchers who encounter discrepancies between their biochemical and cell-based...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (3-Nitrosopropyl)phosphonic acid . As a Senior Application Scientist, I frequently consult with researchers who encounter discrepancies between their biochemical and cell-based assay results when working with phosphonate-based inhibitors.

This guide is designed to troubleshoot the specific physicochemical challenges of (3-Nitrosopropyl)phosphonic acid—a structural analogue of the well-characterized antibiotic fosmidomycin. By understanding the causality between pH, ionization, and target affinity, you can optimize your workflows to yield reproducible, high-fidelity data.

Mechanistic Insights: Navigating the "Phosphonate Paradox"

(3-Nitrosopropyl)phosphonic acid targets DXR (1-deoxy-D-xylulose 5-phosphate reductoisomerase) , a critical enzyme in the non-mevalonate (MEP) pathway used by Plasmodium falciparum and most Gram-negative bacteria[1].

The core challenge in working with this compound is the "phosphonate paradox." The phosphonic acid moiety exhibits two distinct dissociation constants (pKa1 ≈ 2.49, pKa2 ≈ 8.18)[2].

  • Target Affinity: To competitively inhibit DXR, the phosphonate group must be in a dianionic state to mimic the natural substrate (DXP) and coordinate with the divalent metal cation (Mn²⁺ or Mg²⁺) in the enzyme's active site[3][4].

  • Cellular Permeability: Highly ionized dianionic molecules cannot passively diffuse across the hydrophobic lipid bilayers of pathogens[1].

Therefore, experimental pH dictates whether your compound is optimized for target binding (high pH) or cellular penetration (low pH).

MEP_Pathway DXP 1-Deoxy-D-xylulose 5-phosphate (DXP) DXR DXR Enzyme (Mn2+/Mg2+ dependent) DXP->DXR MEP 2-C-Methyl-D-erythritol 4-phosphate (MEP) DXR->MEP Downstream IPP & DMAPP (Isoprenoids) MEP->Downstream Inhibitor (3-Nitrosopropyl) phosphonic acid Inhibitor->DXR Competitive Inhibition

MEP pathway inhibition by (3-Nitrosopropyl)phosphonic acid targeting the DXR enzyme.

Quantitative Reference: pH vs. Ionization State

Use the following table to select the appropriate pH for your specific experimental model.

Assay pH LevelPrimary Ionization StateDXR Binding AffinityMembrane PermeabilityRecommended Use Case
< 5.0 Neutral / MonoanionicVery LowHighNot recommended (Inhibitor inactive)
6.5 - 6.8 Monoanionic / Dianionic mixModerateModerateCell-based assays (e.g., P. falciparum cultures)
7.5 - 7.8 Predominantly DianionicOptimal (High)Very LowIn vitro biochemical assays (EcDXR / PfDXR)
> 8.5 Fully DianionicHighNegligibleStructural biology (X-ray crystallography)

Self-Validating Experimental Protocols

To ensure data integrity, every protocol must act as a self-validating system. Below are the optimized methodologies for handling (3-Nitrosopropyl)phosphonic acid.

pH_Workflow Stock Prepare Stock (10 mM) in ddH2O (pH ~4.0) Assay Determine Assay Type Stock->Assay InVitro In Vitro DXR Assay Adjust to pH 7.5 Assay->InVitro Target Affinity CellBased Cell-Based Assay Adjust to pH 6.5 Assay->CellBased Cell Uptake Buffer1 Use HEPES/Tris Buffer (Avoid Phosphate) InVitro->Buffer1 Buffer2 Use MES/PIPES Buffer (Enhance Permeability) CellBased->Buffer2 Readout Evaluate IC50 / EC50 Validate with Controls Buffer1->Readout Buffer2->Readout

Step-by-step workflow for optimizing pH in target-based versus cell-based assays.

Protocol A: In Vitro DXR Inhibition Assay (Optimized for Target Affinity)

Objective: Maximize the dianionic fraction to accurately measure intrinsic enzyme inhibition (IC₅₀).

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES, 1.5 mM MnCl₂, and 10% glycerol. Adjust strictly to pH 7.5 at 25°C.

  • Compound Neutralization: Dilute the 10 mM stock of (3-Nitrosopropyl)phosphonic acid in the assay buffer. Critical: Unbuffered phosphonic acid will drop the pH. Verify the final well pH remains at 7.5.

  • Enzyme Incubation: Pre-incubate recombinant DXR (10 nM) with the inhibitor for 10 minutes at 37°C to allow for slow, tight-binding equilibration[3].

  • Initiation & Readout: Add DXP (substrate) and NADPH (cofactor). Monitor NADPH depletion spectrophotometrically at 340 nm.

  • Validation Checkpoint: Run a parallel control well containing the inhibitor and 5 mM EDTA . Complete loss of inhibition in this well validates that the compound's activity is strictly metal-dependent, confirming the structural integrity of the chelating nitroso/phosphonate groups[1].

Protocol B: Cell-Based Plasmodium Growth Assay (Optimized for Permeability)

Objective: Shift the equilibrium toward the monoanionic state to facilitate membrane crossing.

  • Media Adjustment: Prepare RPMI 1640 media. Instead of standard bicarbonate buffering, use 25 mM PIPES to stably maintain the media at pH 6.5 to 6.8 .

  • Compound Dosing: Serially dilute the inhibitor into the pH-adjusted media.

  • Incubation: Incubate P. falciparum-infected erythrocytes (1% parasitemia) for 72 hours[4].

  • Validation Checkpoint: Measure the extracellular pH of the media post-incubation. If the pH has drifted by >0.2 units, the ionization state of the phosphonate has changed during the assay, rendering the EC₅₀ calculation invalid. Discard and repeat with higher buffer capacity.

Troubleshooting Guides & FAQs

Q: Why is my compound highly active in the biochemical DXR assay but completely inactive in cell cultures? A: This is the classic "phosphonate paradox." At physiological pH (7.4), the phosphonate group is predominantly dianionic. While this binds tightly to DXR, it cannot cross lipid bilayers[1]. To rescue cellular activity, you must either lower the extracellular pH of your assay slightly (e.g., pH 6.5) to increase the monoanionic fraction, or synthetically mask the phosphonate group using a prodrug strategy (such as pivaloyloxymethyl (POM) esters)[4].

Q: Can I use PBS (Phosphate-Buffered Saline) to dilute the compound? A: Absolutely not. Phosphate ions structurally mimic the phosphonate group and will actively compete for the DXR active site, artificially inflating your IC₅₀ values[4]. Always use Good's buffers (HEPES, Tris for pH 7.5; MES, PIPES for pH 6.5).

Q: Why is my IC₅₀ shifting drastically from batch to batch? A: Check your stock solution pH. (3-Nitrosopropyl)phosphonic acid dissolved in unbuffered water is highly acidic (pH ~2.5). If you add a high concentration of this stock directly to a weakly buffered assay, you inadvertently lower the assay pH. This shifts the compound away from the active dianionic state, causing apparent batch-to-batch variability. Always pre-neutralize your working aliquots.

Q: What metal cofactors are required for optimal activity, and how does pH affect them? A: DXR is dependent on either Mn²⁺ or Mg²⁺[4]. While Mn²⁺ generally provides a lower Kₘ for the substrate, it is highly sensitive to alkaline environments. At pH > 8.0, Mn²⁺ is prone to oxidation and precipitation as manganese hydroxide. Therefore, strict pH control at 7.5 is the optimal compromise for maintaining the dianionic phosphonate without precipitating the essential metal cofactor.

References

  • LookChem. Phosphonic acid, propyl. 2

  • Pharmaceuticals (PMC). Over 40 Years of Fosmidomycin Drug Research: A Comprehensive Review and Future Opportunities. 3

  • Molecules (MDPI). Synthetic Fosmidomycin Analogues with Altered Chelating Moieties Do Not Inhibit 1-Deoxy-D-xylulose 5-phosphate Reductoisomerase or Plasmodium falciparum Growth In Vitro. 1

  • ACS Infectious Diseases. MEPicides: α,β-unsaturated Fosmidomycin N-Acyl Analogs as Efficient Inhibitors of Plasmodium falciparum 1-Deoxy-d-xylulose-5-phosphate reductoisomerase. 4

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of (3-Nitrosopropyl)phosphonic Acid and Other Nitroso Compounds

This guide provides a detailed comparison of the potential biological activity of (3-Nitrosopropyl)phosphonic acid against other well-characterized nitroso compounds. As a novel chemical entity, direct experimental data...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed comparison of the potential biological activity of (3-Nitrosopropyl)phosphonic acid against other well-characterized nitroso compounds. As a novel chemical entity, direct experimental data on (3-Nitrosopropyl)phosphonic acid is not extensively available. Therefore, this document synthesizes established principles of N-nitroso compound toxicology and pharmacology with a structural analysis of its unique phosphonic acid moiety. We will explore its predicted mechanisms of action, how it may differ from classic nitrosamines, and provide robust experimental workflows for its empirical characterization.

Introduction: A Tale of Two Moieties

N-nitroso compounds (NOCs) are a significant class of chemicals known for their broad biological effects, most notably as potent mutagens and carcinogens.[1] Their activity stems from their ability to act as alkylating agents, directly damaging cellular DNA.[2][3] This class is generally divided into nitrosamines and nitrosamides, which differ in their chemical stability and requirement for metabolic activation.[4]

(3-Nitrosopropyl)phosphonic acid presents a unique chemical structure, combining the reactive N-nitroso group with a highly polar and stable phosphonic acid group. Phosphonic acids are known for their use in medicine as mimics of phosphate groups, often altering a molecule's solubility, cell permeability, and interaction with biological targets.[5][6] This guide will dissect the implications of this structural combination, offering a predictive comparison with traditional nitroso compounds and a roadmap for experimental validation.

Section 1: The General Mechanism of N-Nitroso Compound Bioactivity

The carcinogenic and mutagenic properties of most N-nitroso compounds are not inherent to the parent molecule but are a result of metabolic activation, primarily by cytochrome P450 enzymes in the liver.[4]

The α-Hydroxylation Hypothesis: For N-nitrosamines, the most widely accepted activation pathway begins with the enzymatic hydroxylation of the carbon atom alpha to the nitroso group.[7] This creates an unstable intermediate that spontaneously decomposes to form a highly reactive alkyldiazonium ion. This electrophilic species can then attack nucleophilic sites on DNA bases (e.g., guanine and cytosine), forming DNA adducts that lead to mutations if not repaired.[1][2]

In contrast, N-nitrosamides are generally unstable at physiological pH and do not require enzymatic activation to generate the reactive alkylating species.[4]

cluster_0 Metabolic Activation of N-Nitrosamines Nitrosamine N-Nitrosamine (Parent Compound) AlphaHydroxy α-Hydroxy Nitrosamine (Unstable Intermediate) Nitrosamine->AlphaHydroxy Cytochrome P450 (α-hydroxylation) Diazonium Alkyldiazonium Ion (Reactive Electrophile) AlphaHydroxy->Diazonium Spontaneous Decomposition Adduct DNA Adduct (Mutation/Carcinogenesis) Diazonium->Adduct Alkylation DNA DNA

Caption: General metabolic activation pathway for N-nitrosamines.

Section 2: A Predictive Profile of (3-Nitrosopropyl)phosphonic Acid

The biological activity of (3-Nitrosopropyl)phosphonic acid can be predicted by analyzing its constituent parts:

  • N-Nitroso Group: The presence of the N-nitroso group suggests that this compound is a candidate for the metabolic activation pathway described above. It possesses hydrogen atoms on the alpha-carbon of the propyl chain, making it a substrate for α-hydroxylation.

  • Propyl Chain: The three-carbon chain provides the alkylating backbone. The structure-activity relationships of nitrosamines are complex, but the nature of the alkyl group is a key determinant of carcinogenic potency and organ specificity.[8]

  • Phosphonic Acid Moiety (-PO₃H₂): This is the key differentiating feature. As a stable analogue of a phosphate group, it is expected to:

    • Increase Hydrophilicity: This will significantly alter the compound's solubility and partitioning behavior (logP), likely reducing its ability to passively diffuse across cell membranes compared to more lipophilic nitrosamines.

    • Influence Biodistribution: The charged nature of the phosphonate group at physiological pH may limit its entry into the central nervous system and could potentially target it to tissues with high phosphate transporter activity.

    • Alter Metabolism: The high polarity may favor renal clearance, potentially reducing the time available for metabolic activation in the liver.

    • Interact with Phosphate-Binding Sites: It is plausible that this molecule could act as an inhibitor or ligand for enzymes or receptors that recognize phosphate-containing substrates.[5]

Section 3: Comparative Analysis with Archetypal Nitroso Compounds

To contextualize the potential activity of (3-Nitrosopropyl)phosphonic acid, we compare it to well-studied nitroso compounds.

FeatureN-Nitrosodimethylamine (NDMA)N-Nitroso-N-methylurea (NMU)N-Nitrosobis(2-hydroxypropyl)amine (BHP)(3-Nitrosopropyl)phosphonic acid (Predicted)
Class NitrosamineNitrosamideNitrosamineNitrosamine
Structure NDMA StructureNMU StructureBHP StructureNPP Acid Structure
Metabolic Activation Required (α-hydroxylation)[7]Not Required (Direct-acting)[4]Required (α-hydroxylation)[9]Required (α-hydroxylation)
Primary Mechanism DNA Alkylation[2]DNA Alkylation[4]DNA Alkylation[9]DNA Alkylation
Key Biological Effects Potent liver carcinogen[4]Carcinogen in various organs (e.g., mammary gland, stomach)[4]Pancreatic and lung carcinogen in hamsters[9]Potentially carcinogenic; target organs unknown. Activity may be modulated by the phosphonic acid group.
Solubility Soluble in water and organic solventsSparingly soluble in waterSoluble in waterPredicted to be highly water-soluble
Unique Feature Simple, highly studied prototypeDirect-acting, useful for in vitro studies without S9 mixHydroxyl groups influence metabolism and organotropismPhosphonic acid group may alter solubility, distribution, and target interaction

Section 4: Experimental Workflows for Characterization

Validating the predicted biological activity of (3-Nitrosopropyl)phosphonic acid requires a systematic experimental approach. The following protocols are designed to provide a comprehensive profile of its mutagenicity, cytotoxicity, and mechanism of action.

cluster_workflow Experimental Workflow for a Novel Nitroso Compound start Novel Compound: (3-Nitrosopropyl)phosphonic acid ames Ames Test for Mutagenicity (with/without S9 mix) start->ames mtt In Vitro Cytotoxicity Assay (e.g., MTT on HepG2, MCF-7) start->mtt griess Nitric Oxide (NO) Release Assay (Griess Reaction) start->griess result_mutagenic Mutagenic? ames->result_mutagenic result_toxic Cytotoxic? mtt->result_toxic result_no_donor NO Donor? griess->result_no_donor adduct DNA Adduct Analysis (LC-MS/MS) conclusion Comprehensive Biological Profile adduct->conclusion result_mutagenic->adduct If Yes result_toxic->conclusion result_no_donor->conclusion

Caption: A logical workflow for characterizing the biological activity of a novel nitroso compound.

Protocol 1: Bacterial Reverse Mutation Test (Ames Test)

This assay is the gold standard for assessing the mutagenic potential of a chemical.[10] For N-nitroso compounds, specific conditions are crucial for accurate results.[11]

  • Objective: To determine if (3-Nitrosopropyl)phosphonic acid can cause mutations in DNA, either directly or after metabolic activation.

  • Methodology:

    • Strain Selection: Use a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA) that are sensitive to different types of mutations.

    • Metabolic Activation: Prepare two sets of experiments for each concentration of the test compound: one with and one without a liver S9 fraction (from Aroclor- or phenobarbital-induced rats or hamsters) to provide metabolic enzymes.[10] The causality here is to mimic in vivo liver metabolism, which is necessary to activate most nitrosamines.

    • Pre-incubation Method: Mix the bacterial strain, test compound (at various concentrations), and S9 mix (or buffer) in a test tube. Incubate at 37°C for 20-30 minutes. This pre-incubation step is superior for detecting low molecular weight nitrosamines.[10]

    • Plating: After pre-incubation, add top agar and pour the mixture onto minimal glucose agar plates.

    • Incubation: Incubate the plates at 37°C for 48-72 hours.

    • Analysis: Count the number of revertant colonies (colonies that have mutated back to being able to synthesize histidine). A dose-dependent increase in revertant colonies (typically a 2-fold or greater increase over the negative control) indicates a positive mutagenic result.

  • Self-Validation: The protocol includes both positive controls (e.g., a known mutagen like 2-aminoanthracene for S9-dependent mutation, and sodium azide for direct mutation) and negative controls (vehicle solvent) to ensure the assay is performing correctly.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Objective: To determine the concentration at which (3-Nitrosopropyl)phosphonic acid becomes toxic to cultured human cells.

  • Methodology:

    • Cell Seeding: Plate human cells (e.g., HepG2, a liver carcinoma line with metabolic activity, or a relevant cancer cell line) in a 96-well plate and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a range of concentrations of (3-Nitrosopropyl)phosphonic acid for 24, 48, or 72 hours.

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. The rationale is that viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Measurement: Read the absorbance of the purple solution using a microplate reader at ~570 nm.

    • Analysis: Calculate the cell viability as a percentage relative to the untreated control cells. Plot the results to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Protocol 3: Nitric Oxide (NO) Release using the Griess Assay

This assay determines if the nitroso compound can act as a nitric oxide donor.

  • Objective: To quantify the release of nitric oxide (NO) from (3-Nitrosopropyl)phosphonic acid under physiological conditions.

  • Methodology:

    • Sample Preparation: Incubate (3-Nitrosopropyl)phosphonic acid at various concentrations in a physiological buffer (e.g., PBS, pH 7.4) at 37°C. Samples should be taken at different time points.

    • Griess Reaction: The Griess reagent detects nitrite (NO₂⁻), a stable breakdown product of NO in aqueous solutions.[12]

      • Add Griess Reagent I (sulfanilamide in acid) to the sample. This reacts with nitrite to form a diazonium salt.

      • Add Griess Reagent II (N-(1-naphthyl)ethylenediamine) to the sample. This couples with the diazonium salt to form a colored azo compound.

    • Measurement: Measure the absorbance of the colored solution at ~540 nm.

    • Quantification: Compare the absorbance to a standard curve prepared with known concentrations of sodium nitrite to determine the amount of nitrite produced, which corresponds to NO release.

Conclusion

(3-Nitrosopropyl)phosphonic acid is a structurally intriguing molecule that stands at the crossroads of classic nitrosamine toxicology and modern medicinal chemistry. Its N-nitroso group strongly implies a potential for mutagenicity via the well-established metabolic activation and DNA alkylation pathway. However, the introduction of a phosphonic acid moiety is a significant structural modification that is predicted to drastically alter its physicochemical properties. This will likely impact its absorption, distribution, metabolism, and excretion, making its biological profile distinct from simple alkylnitrosamines. The increased hydrophilicity may reduce its carcinogenic potency by limiting membrane permeability and hastening its excretion. Conversely, the phosphonate group could potentially guide the molecule to new biological targets.

Ultimately, the true biological activity of (3-Nitrosopropyl)phosphonic acid can only be resolved through empirical investigation. The experimental workflows detailed in this guide provide a rigorous and validated framework for elucidating its mutagenic, cytotoxic, and mechanistic properties, paving the way for a comprehensive understanding of this novel compound.

References

  • PubMed. (n.d.). Biological interactions of N-nitroso compounds: a review.
  • Semantic Scholar. (n.d.). Mechanisms of action of N-nitroso compounds.
  • Creative Peptides. (2025, April 23). N-nitroso Compounds: What You Need to Know About These Carcinogenic Chemicals.
  • CABI Digital Library. (2020, October 1). Carcinogenic effects of N-nitroso compounds in the environment.
  • National Institutes of Health. (n.d.). Determination of nitroso-compounds in food products - PMC.
  • Oxford Academic. (2026, February 14). Nitrosamine Ames Data Review and Method Development: proceedings of a US FDA/HESI workshop.
  • National Institutes of Health. (2021, November 15). Developing Structure-Activity Relationships for N-Nitrosamine Activity - PubMed.
  • American Chemical Society Publications. (n.d.). N-Nitroso Compounds.
  • ResearchGate. (2023, July 24). A deep dive into historical Ames study data for N-nitrosamine compounds.
  • ResearchGate. (n.d.). Illustration of some phosphonic acid exhibiting bioactive properties.
  • IntechOpen. (2019, June 27). Phosphonates: Their Natural Occurrence and Physiological Role.
  • PubMed. (1984, March). Comparison of the carcinogenic effectiveness of N-nitrosobis(2-hydroxypropyl)amine, N-nitrosobis(2-oxopropyl)amine, N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine, and N-nitroso-2,6-dimethylmorpholine in Syrian hamsters.

Sources

Comparative

A Comparative Analysis of the Phosphonic Acid and Carboxylic Acid Analogs of 3-Nitroso-propane: A Guide for Researchers

In the landscape of drug discovery and molecular design, the isosteric replacement of functional groups is a cornerstone strategy for optimizing the physicochemical and pharmacological properties of lead compounds.[1] Th...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and molecular design, the isosteric replacement of functional groups is a cornerstone strategy for optimizing the physicochemical and pharmacological properties of lead compounds.[1] The substitution of a carboxylic acid with a phosphonic acid represents a particularly powerful, albeit nuanced, modification.[2][3] This guide provides a comprehensive comparative analysis of the phosphonic acid and carboxylic acid analogs of 3-nitroso-propane, offering a predictive framework grounded in established chemical principles and proposing robust experimental protocols for their head-to-head evaluation. While direct comparative studies on these specific analogs are not prevalent in the public domain, this analysis synthesizes data from related compounds to provide a scientifically rigorous projection of their properties and performance.

The Foundation: Phosphonic Acid vs. Carboxylic Acid as Bioisosteres

The rationale for replacing a carboxylic acid with a phosphonic acid stems from the desire to modulate key molecular parameters that govern a drug's behavior, from target binding to its pharmacokinetic profile.[2] While both are acidic functional groups, their intrinsic differences in geometry, acidity, and polarity are profound.

Acidity and Physicochemical Properties

A primary distinction lies in their acidity. Phosphonic acids are significantly stronger acids than their carboxylic acid counterparts.[3] They are diprotic, with a first pKa (pKa1) typically in the range of 1-3, which is 2 to 3 log units lower than that of corresponding carboxylic acids (pKa ~4-5).[3][4] The second pKa (pKa2) of a phosphonic acid usually falls between 6 and 8.

This heightened acidity directly impacts other physicochemical properties. The phosphonate group's ability to exist in various protonation states at physiological pH can lead to enhanced water solubility and generally lower lipophilicity (logP) compared to the analogous carboxylate.[3]

Table 1: Predicted Physicochemical Properties of 3-Nitroso-propane Analogs

Property3-Nitroso-propane Carboxylic Acid3-Nitroso-propane Phosphonic AcidRationale for Prediction
Molecular Formula C3H5NO3C3H8NO4P-
Molecular Weight 103.08 g/mol 137.07 g/mol -
Acidity (pKa) ~4.5 (monoprotic)pKa1: ~2-3, pKa2: ~7-8 (diprotic)Phosphonic acids are inherently stronger acids than carboxylic acids.[3]
Predicted logP Higher (more lipophilic)Lower (more hydrophilic)The increased polarity and charge of the phosphonate group reduces lipophilicity.[3]
Geometry Planar carboxyl groupTetrahedral phosphonate groupThe phosphorus center in a phosphonic acid has a tetrahedral geometry.[5]
Structural and Conformational Impact

The geometry of the acidic group is another critical differentiator. The carboxylic acid group is planar, while the phosphonic acid group has a tetrahedral arrangement around the phosphorus atom.[3][5] This structural divergence can significantly alter the way a molecule interacts with its biological target, potentially leading to changes in binding affinity and selectivity.

The "Nitroso" Moiety: A Biologically Active Functional Group

The C-nitroso group (-N=O) is a highly reactive and biologically significant functional group.[6] C-nitroso compounds are known to exist in a monomer-dimer equilibrium, a property that is influenced by their environment.[7] They have been investigated for a range of pharmacological activities, including as nitric oxide (NO) donors.[8][9] The ability to release NO, a key signaling molecule in various physiological processes, makes nitroso-containing compounds attractive for therapeutic development in areas such as cardiovascular disease and inflammation.[6]

A Predictive Comparative Analysis

Based on the foundational principles outlined above, we can construct a comparative profile of the 3-nitroso-propane carboxylic acid and its phosphonic acid analog.

Chemical Stability and Reactivity

The stability of the C-nitroso group can be influenced by adjacent functional groups. The strong electron-withdrawing nature of the phosphonic acid, particularly in its deprotonated state, may impact the electronic structure of the C-N bond in the nitroso moiety differently than the carboxylic acid. This could potentially alter its susceptibility to thermal or photochemical decomposition and its propensity to release nitric oxide.

Primary and secondary nitrosoalkanes are also known to isomerize to oximes, and the rate of this isomerization could be influenced by the nature of the acidic group.[7]

Biological Activity and Pharmacokinetics

The choice between a carboxylic and a phosphonic acid will likely have a significant impact on the biological profile of the 3-nitroso-propane scaffold.

  • Target Interactions: The different geometries and charge distributions of the two acidic groups will dictate how they interact with receptor binding pockets or enzyme active sites. The tetrahedral phosphonate may enable interactions not possible for the planar carboxylate, and vice-versa.

  • Cell Permeability: The higher polarity and charge of the phosphonic acid analog are expected to result in lower passive membrane permeability compared to the carboxylic acid analog.[1] This would be a critical consideration for targeting intracellular proteins.

  • Pharmacokinetics: The increased water solubility of the phosphonic acid derivative may lead to altered absorption, distribution, metabolism, and excretion (ADME) properties.[3] For instance, it might exhibit lower protein binding and a different metabolic fate.

Proposed Experimental Protocols for Comparative Evaluation

To empirically validate the predicted differences, a series of head-to-head experiments are necessary. The following section outlines detailed methodologies for the synthesis and comparative analysis of the two target compounds.

Proposed Synthesis

4.1.1. Synthesis of 3-Nitroso-propane Carboxylic Acid

A plausible synthetic route could involve the nitrosation of a suitable precursor. One approach is the oxidation of 3-aminopropanoic acid.

  • Step 1: Protection of the Carboxylic Acid. 3-aminopropanoic acid is first esterified (e.g., to the methyl ester) to protect the carboxylic acid functionality.

  • Step 2: Oxidation of the Amine. The resulting amino ester is then oxidized to the nitroso compound. This can be achieved using various oxidizing agents, such as 3-chloroperoxybenzoic acid (m-CPBA).[10]

  • Step 3: Deprotection. The ester is then hydrolyzed under mild basic or acidic conditions to yield 3-nitroso-propane carboxylic acid.

4.1.2. Synthesis of 3-Nitroso-propane Phosphonic Acid

The synthesis of the phosphonic acid analog could follow a similar strategy, starting from 3-aminopropylphosphonic acid.

  • Step 1: Protection of the Phosphonic Acid. The phosphonic acid is converted to a dialkyl phosphonate (e.g., diethyl phosphonate) to protect the acidic protons.

  • Step 2: Oxidation of the Amine. The protected aminophosphonate is then oxidized to the corresponding nitroso derivative using an appropriate oxidizing agent.

  • Step 3: Deprotection. The phosphonate esters are cleaved to the phosphonic acid. A common and effective method is the McKenna reaction, which involves treatment with bromotrimethylsilane (TMSBr) followed by methanolysis.[11]

Diagram 1: Proposed Synthetic Pathways

G cluster_0 Carboxylic Acid Analog Synthesis cluster_1 Phosphonic Acid Analog Synthesis 3-aminopropanoic acid 3-aminopropanoic acid Protected Amino Ester Protected Amino Ester 3-aminopropanoic acid->Protected Amino Ester Esterification Protected Nitroso Ester Protected Nitroso Ester Protected Amino Ester->Protected Nitroso Ester Oxidation (e.g., m-CPBA) 3-nitroso-propane\ncarboxylic acid 3-nitroso-propane carboxylic acid Protected Nitroso Ester->3-nitroso-propane\ncarboxylic acid Hydrolysis 3-aminopropylphosphonic acid 3-aminopropylphosphonic acid Protected Amino Phosphonate Protected Amino Phosphonate 3-aminopropylphosphonic acid->Protected Amino Phosphonate Esterification Protected Nitroso Phosphonate Protected Nitroso Phosphonate Protected Amino Phosphonate->Protected Nitroso Phosphonate Oxidation (e.g., m-CPBA) 3-nitroso-propane\nphosphonic acid 3-nitroso-propane phosphonic acid Protected Nitroso Phosphonate->3-nitroso-propane\nphosphonic acid Deprotection (TMSBr)

Caption: Proposed synthetic routes for the carboxylic and phosphonic acid analogs.

Physicochemical Characterization

4.2.1. Determination of pKa

  • Methodology: Potentiometric titration is the gold standard for pKa determination.

    • Prepare a ~10 mM solution of each analog in deionized water.

    • Titrate the solution with a standardized solution of NaOH (e.g., 0.1 M).

    • Record the pH at each addition of titrant using a calibrated pH meter.

    • Plot the pH versus the volume of NaOH added.

    • The pKa values correspond to the pH at the half-equivalence points. For the phosphonic acid, two inflection points will be observed, corresponding to pKa1 and pKa2.

4.2.2. Determination of Lipophilicity (logP)

  • Methodology: The shake-flask method is a classical approach.

    • Prepare a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) and a water-immiscible organic solvent (e.g., n-octanol).

    • Saturate the n-octanol with the aqueous buffer and vice-versa.

    • Dissolve a known amount of the test compound in the aqueous phase.

    • Add an equal volume of the n-octanol and shake vigorously for a set period (e.g., 1 hour) to allow for partitioning.

    • Separate the two phases by centrifugation.

    • Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

    • Calculate logP as log([concentration in octanol]/[concentration in aqueous phase]).

Biological Evaluation

4.3.1. In Vitro Stability Assay

  • Methodology: Assess the stability of the compounds in physiological buffers and in the presence of biological matrices.

    • Incubate each compound at a final concentration of ~10 µM in phosphate buffer (pH 7.4), simulated gastric fluid (pH ~1.2), and simulated intestinal fluid (pH ~6.8).

    • In parallel, incubate the compounds in rat or human plasma and liver microsomes to assess metabolic stability.

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), quench the reactions and analyze the remaining parent compound by LC-MS/MS.

    • Calculate the half-life (t1/2) of each compound under each condition.

4.3.2. Nitric Oxide (NO) Release Assay

  • Methodology: Quantify the release of NO using a Griess assay, which detects nitrite, a stable breakdown product of NO.

    • Incubate each compound in a suitable buffer at 37°C.

    • At various time points, take aliquots of the incubation mixture.

    • Add Griess reagent to the aliquots and measure the absorbance at ~540 nm.

    • Use a sodium nitrite standard curve to quantify the amount of nitrite produced, which corresponds to the amount of NO released.

Diagram 2: Experimental Workflow for Comparative Analysis

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Evaluation Synthesis Synthesis of Analogs Structure_Verification Structural Verification (NMR, MS) Synthesis->Structure_Verification Physicochem Physicochemical Profiling (pKa, logP) Structure_Verification->Physicochem Stability Stability Assays (Buffer, Plasma, Microsomes) Physicochem->Stability NO_Release NO Release Assay (Griess Assay) Physicochem->NO_Release Bioactivity Biological Activity Screen (e.g., Cell Viability, Enzyme Inhibition) Stability->Bioactivity NO_Release->Bioactivity Data_Analysis Data_Analysis Bioactivity->Data_Analysis Comparative Data Analysis

Caption: Workflow for the synthesis and comparative evaluation of the two analogs.

Conclusion

The isosteric replacement of a carboxylic acid with a phosphonic acid in the 3-nitroso-propane scaffold is predicted to induce significant changes in the molecule's physicochemical and biological properties. The phosphonic acid analog is expected to be a stronger, diprotic acid with increased polarity and a distinct tetrahedral geometry. These alterations will likely translate into different stability profiles, pharmacokinetic behaviors, and target interactions. While this guide provides a predictive framework based on established principles, the proposed experimental protocols offer a clear and robust path for the empirical validation and detailed characterization of these two intriguing analogs. Such a comparative study would provide invaluable insights for researchers and drug development professionals seeking to harness the unique properties of both the phosphonate and nitroso functional groups in molecular design.

References

  • Keefer, L. K. (2003). C-nitroso compounds: synthesis, physicochemical properties and biological activities. Current topics in medicinal chemistry, 3(4), 393-404.
  • Gallego, H., et al. (2025). Drug Discovery Applications of Nitroso (Hetero)Arene Derivatives. Chemistry & Biodiversity, e202500314.
  • Vela, J. (n.d.).
  • Wang, P. G., et al. (2002). C-Nitroso Compounds as Nitric Oxide Donors. Chemical Reviews, 102(4), 1091-1134.
  • Mignani, S., et al. (2018). The synthesis of 3-nitropropanoic acid. Beilstein Journal of Organic Chemistry, 14, 1848-1869.
  • Ballatore, C., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(7), 3349-3362.
  • Wikipedia. (n.d.). Nitroso. Retrieved from [Link]

  • Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385-395.
  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. PMC.
  • Vanderheiden, S., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Molecules, 27(10), 3249.
  • University of Pennsylvania. (2020). A novel isostere to replace the carboxylic acid functional group in pharmaceuticals and other compounds. PCI.
  • PubChem. (n.d.). Nitroso carboxylic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). Synthesis of Carboxylic Acids. Retrieved from [Link]

  • Metcalf, W. W., & van der Donk, W. A. (2009). Biosynthesis of Phosphonic and Phosphinic Acid Natural Products. Annual Review of Biochemistry, 78, 65-94.
  • Keglevich, G., & Berlicki, Ł. (2016). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 12, 2409-2427.
  • PubChem. (n.d.). 3-Nitropropionic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Retrieved from [Link]

  • Lide, D. R. (Ed.). (2004). Preparations of C-Nitroso Compounds. CRC Handbook of Chemistry and Physics.
  • Wikipedia. (n.d.). 3-Nitropropionic acid. Retrieved from [Link]

  • Zon, J. (2012). Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry.
  • Movassaghi, M., & Schmidt, M. A. (2025). Nitrilation of carboxylic acids by PIII/PV-catalysis. Chemical Science, 16(31), 9345-9350.
  • Chem-Supply. (n.d.). PHOSPHONIC ACID. Retrieved from [Link]

  • Tavs, P. (2022). An improved C-P cross-coupling route for the synthesis of novel V-shaped aryldiphosphonic acids. Beilstein Archives.
  • Google Patents. (2007).
  • Chemistry LibreTexts. (2024). Carboxylic Acids and Nitriles. Retrieved from [Link]

  • NIST. (n.d.). phosphonic acid. Retrieved from [Link]

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Validation

Cross-Reactivity and Performance Comparison Guide: (3-Nitrosopropyl)phosphonic acid vs. Fosmidomycin in MEP Pathway Targeting

Executive Summary The methylerythritol phosphate (MEP) pathway is a highly validated target for the development of novel antibacterial and antimalarial therapeutics, as it is essential for isoprenoid biosynthesis in path...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The methylerythritol phosphate (MEP) pathway is a highly validated target for the development of novel antibacterial and antimalarial therapeutics, as it is essential for isoprenoid biosynthesis in pathogens like Plasmodium falciparum and Mycobacterium tuberculosis, but absent in humans[1]. The most prominent drug leads targeting this pathway are Fosmidomycin and its acetylated analogue, FR900098, which act as potent inhibitors of 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR or IspC)[2].

However, the chemical stability of these N-hydroxy-N-acyl compounds presents a significant analytical and pharmacological challenge. During biosynthesis, synthesis, or oxidative stress, the active hydroxylamine pharmacophore can rapidly oxidize into (3-Nitrosopropyl)phosphonic acid (CAS 96753-20-7)[3],[4]. As a Senior Application Scientist, it is critical to understand that this nitroso degradant is not merely an inactive byproduct; it is a highly electrophilic species that drives off-target cross-reactivity. This guide objectively compares the on-target performance of Fosmidomycin/FR900098 against the off-target cross-reactivity of their nitroso derivative, providing researchers with the mechanistic logic and experimental protocols needed to validate drug stability and specificity.

Mechanistic Causality: On-Target Chelation vs. Off-Target Electrophilicity

The divergence in performance between Fosmidomycin and (3-Nitrosopropyl)phosphonic acid is rooted in their distinct electronic structures and resulting binding modalities:

  • On-Target Inhibition (Fosmidomycin/FR900098): The efficacy of these parent compounds relies entirely on their N-hydroxy-N-formyl (or acetyl) moiety. This structure acts as a stable bidentate ligand that chelates the essential divalent metal cation (Mn²⁺, Mg²⁺, or Co²⁺) anchored within the DXR active site[5]. This chelation competitively blocks the natural substrate, DXP, halting the pathway[1].

  • Off-Target Cross-Reactivity (Nitroso Degradant): Oxidation to the (3-Nitrosopropyl)phosphonic acid state strips the molecule of its chelating oxygen and proton, rendering it a "non-productive" inhibitor[4]. More critically, the resulting aliphatic nitroso group (-N=O) is highly electrophilic. Instead of binding the DXR metal center, the nitroso group readily undergoes nucleophilic attack by cellular thiols (e.g., Glutathione [GSH] or cysteine residues) and amines. This cross-reactivity forms covalent adducts (such as semi-mercaptals or sulfinamides), leading to the rapid depletion of cellular antioxidants, non-specific protein binding, and potential off-target toxicity.

MechanisticDivergence cluster_MEP MEP Pathway (On-Target) DXP DXP (Substrate) DXR DXR Enzyme + Mn2+/Mg2+ DXP->DXR MEP MEP (Product) DXR->MEP NADPH Fos Fosmidomycin / FR900098 (Stable Chelator) Fos->DXR Bidentate Chelation (IC50 < 40 nM) Nitroso (3-Nitrosopropyl)phosphonic acid (Nitroso Degradant) Nitroso->DXR Non-Productive (No Chelation) Thiols Cellular Thiols (e.g., GSH, Cys) Nitroso->Thiols Electrophilic Attack (Cross-Reactivity)

Mechanistic divergence of Fosmidomycin vs. its nitroso degradant in target binding.

Comparative Performance Data

The following table synthesizes the quantitative performance and reactivity profiles of the active drug leads versus the oxidized nitroso derivative.

CompoundTarget EnzymeTarget Binding ModeDXR IC₅₀ (E. coli)Thiol Cross-ReactivityPrimary Classification
Fosmidomycin DXR (IspC)Bidentate Metal Chelation~35 nMLowActive Drug Lead
FR900098 DXR (IspC)Bidentate Metal Chelation~15 nMLowActive Drug Lead
(3-Nitrosopropyl)phosphonic acid None (Off-target)None (Lacks chelator)>10,000 nMHigh (Covalent Adducts)Oxidative Degradant

Note: The IC₅₀ values for Fosmidomycin and FR900098 are well-established in the literature[1],[5]. The nitroso derivative is classified as non-productive (>10,000 nM) due to the complete loss of the metal-chelating pharmacophore[4].

Experimental Methodologies (Self-Validating Protocols)

To objectively differentiate the on-target efficacy of Fosmidomycin from the off-target cross-reactivity of (3-Nitrosopropyl)phosphonic acid, the following two self-validating experimental workflows must be employed.

Protocol A: DXR Enzymatic Inhibition Assay (Validating On-Target Efficacy)

Causality & Logic: DXR catalyzes the isomerization and reduction of DXP to MEP, a process that strictly requires the oxidation of the cofactor NADPH to NADP⁺[1]. Because NADPH absorbs strongly at 340 nm while NADP⁺ does not, monitoring the decrease in absorbance at 340 nm provides a direct, real-time kinetic readout of enzyme activity. A true inhibitor (Fosmidomycin) will halt this absorbance drop, whereas the non-productive nitroso derivative will not.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare an assay buffer containing 100 mM Tris-HCl (pH 7.5), 1 mM MnCl₂, and 1 mM DTT (Note: Omit DTT if testing the nitroso derivative to prevent premature cross-reactivity).

  • Reagent Assembly: In a UV-compatible 96-well microplate, add recombinant E. coli DXR (final concentration 10 nM) and NADPH (final concentration 150 µM).

  • Compound Incubation: Add the test compound (Fosmidomycin or (3-Nitrosopropyl)phosphonic acid) at varying concentrations (0.1 nM to 100 µM). Include a vehicle-only positive control (maximum enzyme activity) and a no-enzyme negative control (baseline drift validation). Incubate at 37°C for 10 minutes.

  • Reaction Initiation: Initiate the reaction by adding the substrate, DXP (final concentration 200 µM).

  • Kinetic Readout: Immediately measure the absorbance at 340 nm every 15 seconds for 10 minutes using a microplate reader. Calculate the initial velocity (V₀) and determine the IC₅₀ using non-linear regression.

Protocol B: Thiol Cross-Reactivity Assay (Validating Off-Target Electrophilicity)

Causality & Logic: To objectively quantify the electrophilic cross-reactivity of the nitroso derivative, we utilize Ellman’s reagent (DTNB). DTNB reacts specifically with free sulfhydryl groups (such as the cysteine in Glutathione, GSH) to yield 2-nitro-5-thiobenzoate (TNB), a yellow product absorbing at 412 nm. If the nitroso compound covalently binds GSH, the pool of free thiols is depleted, resulting in a proportional decrease in the 412 nm signal compared to the control.

Step-by-Step Methodology:

  • Biomolecule Pool Preparation: Prepare a 1 mM solution of reduced Glutathione (GSH) in 100 mM Sodium Phosphate buffer (pH 7.4).

  • Compound Introduction: Aliquot the GSH solution into microcentrifuge tubes. Add the test compound ((3-Nitrosopropyl)phosphonic acid or Fosmidomycin) to a final concentration of 5 mM.

  • Incubation (Self-Validating Control): Include a vehicle-only control tube (GSH + buffer) to establish the baseline 100% free thiol signal. Incubate all tubes at 37°C.

  • Time-Course Sampling: At 0, 15, 30, and 60 minutes, extract a 50 µL aliquot from each tube and transfer it to a 96-well plate containing 150 µL of 0.1 mM DTNB solution.

  • Absorbance Readout: Incubate the plate in the dark for 5 minutes at room temperature, then read the absorbance at 412 nm. Calculate the percentage of GSH depletion relative to the vehicle control.

Workflow Step1 Step 1: Prepare Biomolecule Pool (1 mM GSH in PBS, pH 7.4) Step2 Step 2: Introduce Test Compound (Nitroso vs Fosmidomycin) Step1->Step2 Step3 Step 3: Incubate & Sample (37°C, Time-course 0-60 min) Step2->Step3 Step4 Step 4: DTNB Derivatization (Ellman's Reagent) Step3->Step4 Step5 Step 5: Absorbance Readout (Spectrophotometer at 412 nm) Step4->Step5 Control Control: Vehicle Only (Baseline GSH) Control->Step3

Experimental workflow for quantifying thiol cross-reactivity using Ellman's reagent (DTNB).

References

  • Cobb, R. E., Bae, B., Li, Z., DeSieno, M. A., Nair, S. K., & Zhao, H. (2014). Structure-guided design and biosynthesis of a novel FR-900098 analogue as a potent Plasmodium falciparum 1-deoxy-D-xylulose-5-phosphate reductoisomerase (Dxr) inhibitor. Chemical Communications, 50(71), 10392-10395. URL:[Link]

  • Deng, L., Diao, J., Chen, P., Pujari, V., Yao, Y., Cheng, G., Crick, D. C., Prasad, B. V. V., & Song, Y. (2011). Structures of 1-Deoxy-D-Xylulose-5-Phosphate Reductoisomerase/Lipophilic Phosphonate Complexes. ACS Medicinal Chemistry Letters, 2(2), 165-170. URL:[Link]

  • Courtens, C., Risseeuw, M., Caljon, G., Cos, P., Van der Veken, P., & Maes, L. (2020). Synthesis and Antiplasmodial Activity of Novel Fosmidomycin Derivatives and Conjugates with Artemisinin and Aminochloroquinoline. Molecules, 25(20), 4846. URL:[Link]

  • ChemTik Database. (2026). Phosphonic acid, (3-nitrosopropyl)- (CAS 96753-20-7). URL:[Link]

Sources

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